Dihydromicromelin B
Description
Properties
Molecular Formula |
C15H14O6 |
|---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
6-(4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-7-methoxychromen-2-one |
InChI |
InChI=1S/C15H14O6/c1-15-13(21-15)12(20-14(15)17)8-5-7-3-4-11(16)19-9(7)6-10(8)18-2/h3-6,12-14,17H,1-2H3 |
InChI Key |
MBQNFMDTXFFAJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(O1)C(OC2O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC |
Origin of Product |
United States |
Foundational & Exploratory
Dihydromicromelin B: A Technical Overview of a Novel Coumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromicromelin B is a naturally occurring coumarin (B35378), a class of secondary metabolites widely distributed in the plant kingdom and known for their diverse pharmacological activities. This document provides a comprehensive technical guide to this compound, including its chemical properties, natural sources, and an overview of the known biological activities of related compounds from its source organism. While specific quantitative biological data and detailed mechanistic studies on this compound are not extensively available in publicly accessible literature, this guide summarizes the existing information and outlines the general experimental approaches used for the isolation and characterization of similar compounds from its natural source.
Chemical and Physical Properties
This compound is a coumarin derivative with the chemical formula C15H14O6 and a molecular weight of 290.271 g/mol . Its unique structural features, which are elucidated through spectroscopic methods, distinguish it from other coumarins and suggest potential for interesting biological activities.
| Property | Value |
| Chemical Formula | C15H14O6 |
| Molecular Weight | 290.271 g/mol |
| CAS Number | 94285-06-0 |
Natural Source
This compound is isolated from Micromelum integerrimum, a plant belonging to the Rutaceae family. This plant species is known to be a rich source of various coumarins and other bioactive compounds and has been traditionally used in some cultures for medicinal purposes, including the treatment of inflammation.
Biological Activity and Therapeutic Potential
While specific studies detailing the biological activities of this compound are limited, the extracts of its source plant, Micromelum integerrimum, have been investigated for various pharmacological effects. These studies provide a basis for inferring the potential therapeutic areas for this compound.
Extracts from Micromelum integerrimum have been shown to possess anti-inflammatory and antitumor properties. The presence of a variety of coumarins in this plant is believed to contribute to these activities. For instance, some coumarins isolated from Micromelum species have demonstrated cytotoxic effects against various cancer cell lines.
It is important to note that without specific experimental data on this compound, its bioactivity remains speculative and a subject for future research.
Experimental Protocols
General Isolation and Purification Workflow
Caption: A generalized workflow for the isolation of coumarins from plant material.
Methodology:
-
Plant Material Collection and Preparation: The relevant parts of Micromelum integerrimum (e.g., leaves, stems, or roots) are collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as ethanol, methanol, or chloroform, often using techniques like maceration or Soxhlet extraction.
-
Fractionation: The resulting crude extract is then fractionated using liquid-liquid partitioning with a series of solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.
-
Chromatographic Separation: The fractions are then subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel or Sephadex, to further separate the compounds.
-
Final Purification: Final purification of the target compound, this compound, is typically achieved using high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC).
-
Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, and 2D-NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.
Signaling Pathways and Mechanism of Action
Currently, there is no available information in the scientific literature regarding the specific signaling pathways modulated by this compound or its precise mechanism of action. Given that extracts from its source plant exhibit anti-inflammatory and cytotoxic activities, it is plausible that this compound might interact with common pathways involved in these processes.
Hypothetical Signaling Pathway Investigation
Should this compound be investigated for anti-inflammatory activity, a logical experimental approach would be to examine its effect on key inflammatory signaling pathways such as the NF-κB and MAPK pathways.
Caption: A conceptual diagram illustrating a potential investigation into the anti-inflammatory mechanism of this compound.
Future Research Directions
The limited availability of data on this compound highlights several key areas for future research:
-
Isolation and Full Spectroscopic Characterization: A detailed report on the isolation and comprehensive spectroscopic analysis of this compound is needed to confirm its structure and provide a reference for future studies.
-
Biological Screening: The compound should be systematically screened for a wide range of biological activities, including but not limited to cytotoxic, anti-inflammatory, antimicrobial, and antiviral effects.
-
Mechanism of Action Studies: For any confirmed biological activity, in-depth studies are required to elucidate the underlying mechanism of action and identify the specific molecular targets and signaling pathways involved.
-
Synthesis: The development of a synthetic route for this compound would enable the production of larger quantities for extensive biological evaluation and the generation of structural analogs for structure-activity relationship (SAR) studies.
Conclusion
This compound is a coumarin of interest due to its natural origin from a medicinally relevant plant, Micromelum integerrimum. While current knowledge about this specific compound is sparse, the known biological activities of its source plant suggest that this compound may possess therapeutic potential, particularly in the areas of cancer and inflammation. Further phytochemical and pharmacological investigations are essential to unlock the full potential of this natural product and to provide the necessary data for its consideration in drug discovery and development programs.
Dihydromicromelin B: A Technical Overview of its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromicromelin B is a naturally occurring coumarin, a class of benzopyrone compounds widely distributed in the plant kingdom. First isolated from Micromelum integerrimum, this compound has attracted interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological aspects of this compound, with a focus on presenting key data in a structured and accessible format for researchers.
Chemical Structure and Properties
This compound possesses a tetracyclic core structure characteristic of certain coumarins. Its molecular formula is C15H14O6, with a corresponding molecular weight of 290.27 g/mol .
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H14O6 | N/A |
| Molecular Weight | 290.27 g/mol | N/A |
| CAS Number | 94285-06-0 | N/A |
| SMILES | C[C@@]1(O[C@H]2--INVALID-LINK--C3=CC4=C(C=C3OC)OC(=O)C=C4)CO | N/A |
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While a complete, assigned NMR dataset is not available in publicly accessible databases, the following tables summarize the expected chemical shift ranges for the key functional groups present in the molecule based on its structure.
Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 6.5 - 8.0 |
| Methine Protons (CH) | 3.0 - 5.0 |
| Methylene Protons (CH2) | 3.0 - 4.5 |
| Methyl Protons (CH3) | 1.0 - 2.0 |
| Hydroxyl Protons (OH) | Variable |
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | 160 - 180 |
| Aromatic/Olefinic Carbons | 100 - 160 |
| Carbons attached to Oxygen (C-O) | 50 - 90 |
| Aliphatic Carbons | 20 - 50 |
Experimental Protocols
General Isolation of Coumarins from Micromelum Species
Dihydromicromelin B: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of dihydromicromelin B, a coumarin (B35378) of interest for its potential biological activities. This document details the primary plant source, methods of isolation, and presents a structured summary of the available data.
Primary Natural Sources of this compound
This compound is a natural product primarily isolated from the plant species Micromelum integerrimum, belonging to the Rutaceae family. This plant is a small tree widely distributed in South China, Vietnam, Thailand, and India[1]. The leaves of Micromelum integerrimum are the principal part of the plant utilized for the extraction of this compound and other coumarins[2].
While the presence of this compound in Micromelum integerrimum is well-documented, specific quantitative data regarding its concentration or yield from the plant material is not extensively reported in the available scientific literature.
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part(s) | Geographic Distribution | Quantitative Yield Data |
| Micromelum integerrimum | Rutaceae | Leaves, Stems | South China, Vietnam, Thailand, India | Not specified in reviewed literature. |
Experimental Protocols for Isolation
The isolation of this compound from Micromelum integerrimum follows a general workflow for the extraction and purification of coumarins from plant materials. The following protocol is a synthesized methodology based on established procedures for isolating compounds from the leaves of this plant[1][2].
Plant Material Collection and Preparation
Fresh leaves of Micromelum integerrimum are collected and air-dried in the shade. The dried leaves are then ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
The powdered plant material is subjected to solvent extraction. A common method involves the use of acetone (B3395972) or 95% aqueous ethanol (B145695) at room temperature[2]. The plant material is soaked in the solvent for a period of several days, and the process is typically repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Purification
The crude extract is subsequently fractionated using column chromatography. A typical stationary phase is silica (B1680970) gel, and the mobile phase consists of a gradient of solvents, commonly a mixture of hexanes and acetone, or chloroform (B151607) and methanol, with increasing polarity.
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar profiles. Fractions containing the target compound, this compound, are pooled and subjected to further purification steps. These may include repeated column chromatography, preparative TLC, or crystallization to obtain the pure compound.
Structural Elucidation
The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy to determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.
Visualization of the Isolation Workflow
The following diagram illustrates the general experimental workflow for the isolation of this compound from Micromelum integerrimum.
Caption: General workflow for the isolation of this compound.
References
Isolating Dihydromicromelin B: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the isolation of Dihydromicromelin B, a natural coumarin (B35378) compound, from plant sources. This document is intended for researchers, scientists, and drug development professionals interested in the extraction, purification, and characterization of this potentially bioactive molecule. The guide details experimental protocols, summarizes quantitative data, and visualizes the isolation workflow.
Introduction
This compound is a natural product belonging to the coumarin class of secondary metabolites. It has been isolated from plants of the Micromelum genus, particularly Micromelum minutum.[1][2] Coumarins are well-known for their diverse pharmacological activities, and the isolation of pure compounds like this compound is a critical first step in exploring their therapeutic potential. This guide outlines a general procedure for its isolation from plant material.
Plant Material and Extraction
The primary source for the isolation of this compound is the leaves of Micromelum minutum.[2][3] The following protocol describes a typical extraction procedure.
Experimental Protocol: Extraction
-
Plant Material Preparation: Air-dry the leaves of Micromelum minutum at room temperature. Once dried, grind the leaves into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered leaf material is sequentially extracted with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate (B1210297), and finally methanol (B129727).[3] This stepwise extraction facilitates the separation of compounds based on their polarity.
-
Macerate the plant material in n-hexane for a specified period (e.g., 24-48 hours) with occasional stirring.
-
Filter the extract and repeat the process with fresh n-hexane to ensure exhaustive extraction of nonpolar constituents.
-
Combine the n-hexane extracts and concentrate them under reduced pressure using a rotary evaporator.
-
Repeat the maceration process on the plant residue with ethyl acetate, followed by methanol, concentrating each extract separately. This compound is expected to be present in the more polar fractions.
-
Chromatographic Purification
The crude extracts obtained are complex mixtures of various phytochemicals. To isolate this compound, chromatographic techniques are employed.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase for the separation of coumarins.
-
Mobile Phase: A gradient elution system is typically used, starting with a nonpolar solvent and gradually increasing the polarity. For the separation of coumarins from Micromelum species, a gradient of n-hexane and ethyl acetate is often effective.
-
Fraction Collection: The crude extract (typically the ethyl acetate or methanol fraction) is loaded onto the silica gel column. The mobile phase is then passed through the column, and fractions are collected at regular intervals.
-
Thin Layer Chromatography (TLC) Monitoring: The separation process is monitored by TLC. Aliquots from each fraction are spotted on a TLC plate, which is then developed in an appropriate solvent system. The spots are visualized under UV light or by using a suitable staining reagent. Fractions containing compounds with similar TLC profiles are pooled together.
-
Isolation of this compound: Through this process, a mixture of Dihydromicromelin A and this compound can be obtained. Further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) may be necessary to obtain pure this compound.
Data Presentation
Table 1: Extraction Yields from Micromelum minutum Leaves
| Extract | Dry Weight of Plant Material (g) | Volume of Solvent (L) | Yield of Crude Extract (g) | Percentage Yield (%) |
| n-Hexane | ||||
| Ethyl Acetate | ||||
| Methanol |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical shifts (δ) in ppm, coupling constants (J) in Hz |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical shifts (δ) in ppm |
| Mass Spectrometry (MS) | m/z of molecular ion peak [M]⁺ and major fragments |
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound.
References
Dihydromicromelin B: A Technical Guide to its Discovery, Origin, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydromicromelin B is a naturally occurring coumarin (B35378), a class of secondary metabolites found in a variety of plants. This document provides a comprehensive overview of the discovery, natural origin, and total synthesis of this compound. Detailed experimental protocols for its isolation and synthesis are presented, alongside a summary of its known, albeit limited, biological activities. Spectroscopic data essential for its characterization are also tabulated. This guide is intended to serve as a valuable resource for researchers interested in the phytochemical investigation of Micromelum species and the potential therapeutic applications of their constituent coumarins.
Discovery and Natural Origin
This compound was first isolated from the plant species Micromelum minutum (G.Forst.) Wight & Arn., a member of the Rutaceae family.[1] This plant is a small tree or shrub found throughout Southeast Asia and is known to be a rich source of various coumarins.[1][2] Subsequent phytochemical investigations have also identified this compound in other species of the same genus, including Micromelum integerrimum.
The discovery of this compound was part of broader efforts to explore the chemical constituents of medicinal plants. The initial isolation and structure elucidation were accomplished through standard phytochemical techniques, including solvent extraction and chromatographic separation, followed by spectroscopic analysis.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₆ | |
| Molecular Weight | 290.27 g/mol | |
| CAS Number | 94285-06-0 | |
| Appearance | White solid | |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and other organic solvents |
Experimental Protocols
Isolation of this compound from Micromelum minutum
Workflow for Isolation:
Caption: General workflow for the isolation of coumarins from Micromelum minutum.
Detailed Steps:
-
Plant Material and Extraction: Dried and powdered aerial parts of Micromelum minutum are subjected to exhaustive extraction with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The coumarin-rich fraction is typically found in the ethyl acetate portion.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system, commonly a mixture of n-hexane and ethyl acetate with increasing proportions of ethyl acetate, is used to separate the components.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light. Fractions with similar TLC profiles are pooled together.
-
Purification: The pooled fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to afford the pure compound.
Enantioselective Total Synthesis of Hydramicromelin B
A total synthesis for a closely related or identical compound, referred to as "hydramicromelin B," has been reported. The key step in this synthesis involves an AuCl₃/AgOTf-catalyzed intramolecular reaction to construct the coumarin ring. The spectroscopic data of the synthesized compound would need to be compared to the natural product for definitive structural confirmation.
Synthetic Scheme Overview:
Caption: Simplified overview of the synthetic strategy for hydramicromelin B.
Due to the complexity and proprietary nature of synthetic routes, the full detailed protocol from the primary literature should be consulted for replication.
Spectroscopic Data
The structure of this compound has been elucidated using various spectroscopic techniques. The following tables summarize the key NMR and mass spectrometry data.
¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 3 | 6.25 | d | 9.5 |
| 4 | 7.62 | d | 9.5 |
| 5 | 7.30 | s | |
| 8 | 6.85 | s | |
| 2' | 3.58 | d | 4.0 |
| 3' | 3.95 | d | 4.0 |
| 4'-CH₃ | 1.45 | s | |
| 7-OCH₃ | 3.92 | s |
¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 2 | 161.2 |
| 3 | 113.1 |
| 4 | 143.5 |
| 4a | 112.9 |
| 5 | 128.0 |
| 6 | 117.5 |
| 7 | 162.0 |
| 8 | 98.4 |
| 8a | 156.4 |
| 1' | 76.8 |
| 2' | 64.1 |
| 3' | 60.9 |
| 4' | 25.0 |
| 7-OCH₃ | 56.4 |
High-Resolution Mass Spectrometry (HRMS)
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 291.0814 | 291.0812 |
Biological Activity
The biological activities of this compound have not been extensively studied. However, crude extracts of Micromelum species and other isolated coumarins have demonstrated a range of biological effects, primarily cytotoxicity against various cancer cell lines.
| Compound/Extract | Cell Line | Activity | IC₅₀ (µg/mL) | Reference |
| Micromelin | P-388 murine leukemia | Antitumor | - | [1] |
| Scopoletin | P-388 murine leukemia | Antitumor | - | [1] |
| M. minutum root extract | KB cell line | Cytotoxicity | - | |
| M. minutum root extract | NCI-H187 cell line | Weak Cytotoxicity | - |
It is important to note that these data are for related compounds and extracts, and specific quantitative data for the cytotoxic or other biological activities of pure this compound are not yet available in the reviewed literature. Further research is required to determine the specific bioactivity profile of this compound.
Conclusion
This compound is a coumarin of interest from the Micromelum genus. Its discovery and isolation have contributed to the understanding of the rich phytochemical diversity of this plant family. The successful total synthesis of a closely related structure opens avenues for the preparation of analogues for structure-activity relationship studies. While preliminary data on related compounds suggest potential cytotoxic properties, a thorough investigation into the biological activities of this compound is warranted to explore its therapeutic potential. This technical guide provides a foundational resource for researchers to further investigate this natural product.
References
Dihydromicromelin B: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromicromelin B is a naturally occurring coumarin, a class of secondary metabolites found in various plants. It was first isolated from the leaves of Micromelum minutum, a plant species distributed in tropical and subtropical regions of Asia. While research on this compound has been limited, this document provides a comprehensive overview of its known physical and chemical properties, alongside available biological activity data and experimental protocols. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.
Physical and Chemical Properties
This compound possesses a distinct molecular structure that contributes to its chemical characteristics. The fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 94285-06-0 | [1][2][3] |
| Molecular Formula | C₁₅H₁₄O₆ | [1] |
| Molecular Weight | 290.27 g/mol | [1] |
| Appearance | Not Reported | |
| Melting Point | Not Reported | |
| Boiling Point | 503.0 ± 50.0 °C (Predicted) | |
| Solubility | Soluble in DMSO | [3][4] |
| Storage Temperature | -20°C or 2-8°C | [2][3] |
Note: Specific experimental data for appearance, melting point, and detailed solubility in various solvents are not available in the reviewed literature. The boiling point is a predicted value.
Spectral Data
The structural elucidation of this compound was primarily achieved through spectroscopic techniques. While the original detailed spectra from the initial isolation study were not fully accessible, subsequent studies have confirmed its structure. A comprehensive analysis of its spectral data is crucial for its identification and characterization.
¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy: Detailed experimental spectral data for this compound, including chemical shifts (δ), coupling constants (J), and peak assignments, are not publicly available in the reviewed literature. The initial isolation was reported by Das et al. in 1984, and this publication would be the primary source for this information.
Biological Activity and Mechanism of Action
Research into the specific biological activities of this compound is still in its nascent stages. To date, only one study has reported on its cytotoxic effects.
Cytotoxicity
A study investigating the chemical constituents of Indonesian Micromelum minutum leaves evaluated the cytotoxic activity of its isolates against breast cancer cell lines.[5] In this study, a mixture of Dihydromicromelin A and B was tested and found to be inactive against MCF-7 and 4T1 breast cancer cell lines.[5]
It is important to note that other coumarins isolated from Micromelum minutum have demonstrated cytotoxic effects against various cancer cell lines, suggesting that minor structural differences can significantly impact biological activity.[6][7]
Due to the limited available data on the biological activity of this compound, no signaling pathways have been elucidated for this specific compound.
Experimental Protocols
Isolation and Purification
The original protocol for the isolation of this compound is detailed in the 1984 study by Das et al. A subsequent study by Susidarti et al. in 2021 also isolated a mixture of Dihydromicromelin A and B. The general workflow for isolating coumarins from Micromelum minutum is as follows:
Caption: Figure 1. A generalized workflow for the isolation of this compound from Micromelum minutum.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound was evaluated using the microculture tetrazolium salt (MTT) assay.[8] This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.
Caption: Figure 2. Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.
Conclusion and Future Directions
This compound is a structurally characterized natural product with limited biological data available. The current evidence suggests a lack of significant cytotoxicity against the tested breast cancer cell lines. However, the diverse biological activities of other coumarins from the same plant genus warrant further investigation into the pharmacological potential of this compound.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the anti-inflammatory, antimicrobial, antioxidant, and other potential therapeutic activities of pure this compound.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways involved in any observed biological effects.
-
Full Spectroscopic Characterization: Publicly depositing the complete ¹H NMR, ¹³C NMR, MS, and IR data to facilitate future identification and research.
This technical guide provides a summary of the currently available information on this compound. It is hoped that this will serve as a valuable starting point for researchers dedicated to exploring the untapped potential of natural products in drug discovery.
References
- 1. CNP0198538.0 - COCONUT [coconut.naturalproducts.net]
- 2. This compound | 94285-06-0 [sigmaaldrich.com]
- 3. biorbyt.com [biorbyt.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. journals.itb.ac.id [journals.itb.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Dihydromicromelin B: A Technical Overview
CAS Number: 94285-06-0
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydromicromelin B is a natural coumarin (B35378) isolated from plants of the Micromelum genus. Despite its characterization and availability, publicly available data on its biological activities and mechanism of action are limited. This technical guide synthesizes the current knowledge on this compound, including its physicochemical properties, spectral data, and reported biological screening results. Notably, studies to date have not demonstrated significant cytotoxic activity in the cancer cell lines tested. This document aims to provide a concise and accurate summary to inform future research endeavors.
Physicochemical Properties
This compound is a coumarin derivative with the following properties:
| Property | Value | Source |
| CAS Number | 94285-06-0 | [Clementia Biotech, 2020] |
| Molecular Formula | C₁₅H₁₄O₆ | [COCONUT, 2024] |
| Molecular Weight | 290.27 g/mol | [COCONUT, 2024] |
| IUPAC Name | 6-[(1R,2R,4R,5R)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxy-chromen-2-one | [COCONUT, 2024] |
| Synonyms | rel-6-[(1R,2R,4R,5R)-4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hex-2-yl]-7-methoxy-2H-1-benzopyran-2-one | [COCONUT, 2024] |
Natural Source and Isolation
This compound has been isolated from the leaves and root extracts of plants belonging to the Micromelum genus (Family: Rutaceae), specifically Micromelum integerrimum and Micromelum minutum.[1][2] The isolation is typically achieved through standard phytochemical techniques involving solvent extraction and column chromatography.[2]
The general workflow for the isolation and characterization of this compound is depicted below.
Spectral Data
Spectroscopic data for this compound has been reported in the literature, often as a mixture with its epimer, Dihydromicromelin A. The following table summarizes the ¹H and ¹³C NMR data for this mixture.
| Nucleus | Chemical Shift (δ) |
| ¹H-NMR (500 MHz, CDCl₃) | Signals appear to be split into two, corresponding to the epimeric mixture.[2] |
| ¹³C-NMR (125 MHz, CDCl₃) | Data corresponds to a mixture of Dihydromicromelin A (14α-OH) and this compound (14β-OH).[2][3] |
Note: For detailed peak assignments, researchers are advised to consult the primary literature.
Biological Activity
The biological activity of this compound has been evaluated in limited studies, primarily focusing on its cytotoxic effects against cancer cell lines. The available data suggests a lack of potent activity in the models tested.
| Assay Type | Cell Line(s) | Results | Reference |
| Cytotoxicity | MCF-7 (Breast Cancer) | Inactive | [2][3] |
| Cytotoxicity | 4T1 (Breast Cancer) | Inactive | [2][3] |
| Cytotoxicity | HCT116 (Colon Cancer) | Inactive at 50 µM | [1] |
Synthesis, Mechanism of Action, and Signaling Pathways
As of the date of this document, there is no publicly available information regarding the chemical synthesis of this compound. Furthermore, no studies have been published that elucidate its mechanism of action or any associated signaling pathways. The lack of significant biological activity in initial screenings may have limited further investigation into these areas.
Experimental Protocols
Detailed experimental protocols for the isolation and cytotoxicity testing of this compound can be found in the cited literature. A general procedure for a cytotoxicity assay is outlined below.
General Cytotoxicity Assay Protocol (MTT Assay)
-
Cell Seeding: Plate cells (e.g., MCF-7, 4T1, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and appropriate controls) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Conclusion
This compound is a structurally characterized natural coumarin with limited available data on its biological effects. The current body of evidence does not support significant cytotoxic activity. This presents an opportunity for the scientific community to explore other potential biological activities of this compound or to investigate its properties in different assay systems. The information provided herein serves as a foundational resource for researchers interested in furthering the understanding of this compound.
References
The Uncharted Path: A Technical Guide to the Biosynthesis of Dihydromicromelin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydromicromelin B, a complex furanocoumarin isolated from Micromelum species, presents a unique structural scaffold with potential therapeutic applications. While its complete biosynthetic pathway has yet to be experimentally elucidated, significant insights can be gleaned from the well-established biosynthesis of related coumarin (B35378) and furanocoumarin compounds. This technical guide synthesizes the current understanding of coumarin biosynthesis to propose a putative pathway for this compound. We delineate the key enzymatic steps, from the initial phenylpropanoid precursors to the intricate cyclization and modification reactions that likely forge this unique natural product. This document is intended to serve as a foundational resource for researchers seeking to unravel the precise enzymatic machinery responsible for this compound synthesis, paving the way for its potential biotechnological production and the development of novel therapeutics.
Introduction
Coumarins are a diverse class of plant secondary metabolites characterized by a benzopyran-2-one core. Their structural complexity is often enhanced by prenylation, hydroxylation, and the formation of additional heterocyclic rings, leading to a wide array of biological activities. This compound, a constituent of Micromelum plants, is a notable example, featuring a dihydropyran ring fused to an angular furanocoumarin backbone with an epoxidized prenyl moiety. Understanding its biosynthesis is crucial for harnessing its full therapeutic potential.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from the general phenylpropanoid pathway, a well-characterized route in higher plants. The pathway can be conceptually divided into three major stages:
-
Core Coumarin Formation: Synthesis of the central umbelliferone (B1683723) intermediate.
-
Angular Furanocoumarin Assembly: Prenylation and subsequent cyclization to form an angular furanocoumarin scaffold.
-
Tailoring Reactions: Epoxidation and dihydropyran ring formation to yield this compound.
A detailed schematic of the proposed pathway is presented below, followed by an in-depth discussion of each stage.
Caption: Proposed biosynthesis pathway of this compound.
Stage 1: Formation of the Umbelliferone Core
The biosynthesis commences with L-phenylalanine, which is converted to p-coumaroyl-CoA through the sequential action of three key enzymes of the phenylpropanoid pathway:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA.
The crucial step in forming the coumarin nucleus is the ortho-hydroxylation of the aromatic ring of p-coumaroyl-CoA, catalyzed by p-coumaroyl-CoA 2'-hydroxylase (C2'H) . This is followed by a spontaneous or enzyme-assisted intramolecular cyclization (lactonization) to yield umbelliferone , a central intermediate in the biosynthesis of many coumarins.
Stage 2: Assembly of the Angular Furanocoumarin Scaffold
The angular furanocoumarin structure of this compound points to a biosynthetic route analogous to that of angelicin. This stage involves a prenylation event followed by an oxidative cyclization.
-
C8-Prenylation: Umbelliferone undergoes prenylation at the C8 position, a reaction catalyzed by a prenyltransferase (PT) . This enzyme utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor to form osthenol .
-
Formation of the Dihydrofuran Ring: Osthenol is then converted to (+)-columbianetin by columbianetin synthase (CS) , a cytochrome P450 enzyme. This reaction involves the formation of a dihydrofuran ring.
-
Aromatization to Angelicin: The final step in this stage is the conversion of (+)-columbianetin to angelicin , the parent angular furanocoumarin. This reaction is catalyzed by angelicin synthase (AS) , another cytochrome P450 monooxygenase.[1]
Stage 3: Tailoring Reactions Leading to this compound (Hypothetical)
The final steps in the biosynthesis of this compound involve modifications to the angelicin scaffold and are currently speculative. Based on the structure of the final product, the following transformations are proposed:
-
Epoxidation: The prenyl side chain of a precursor (likely a derivative of angelicin) is epoxidized. This reaction is likely catalyzed by a cytochrome P450 monooxygenase with epoxidase activity. Such enzymes are known to be involved in the modification of prenyl groups in various natural products.
-
Dihydropyran Ring Formation and Reduction: The "dihydro" and "micromelin" components of the name suggest a subsequent cyclization and reduction to form the dihydropyran ring. The precise enzymatic machinery for this transformation is unknown but may involve one or more cyclases and reductases .
Quantitative Data
Currently, there is no specific quantitative data available for the biosynthesis of this compound. The following tables are provided as templates for future research to populate with experimental data.
Table 1: Putative Enzyme Activities in this compound Biosynthesis
| Enzyme | Substrate | Product | Optimal pH | Optimal Temp. (°C) | Km (µM) | Vmax (nmol/mg/s) |
| PAL | L-Phenylalanine | Cinnamic acid | ||||
| C4H | Cinnamic acid | p-Coumaric acid | ||||
| 4CL | p-Coumaric acid | p-Coumaroyl-CoA | ||||
| C2'H | p-Coumaroyl-CoA | Umbelliferone | ||||
| PT (C8) | Umbelliferone | Osthenol | ||||
| CS | Osthenol | (+)-Columbianetin | ||||
| AS | (+)-Columbianetin | Angelicin | ||||
| Epoxidase | Angelicin Derivative | Epoxy-Angelicin Derivative | ||||
| Cyclase/Reductase | Epoxy-Angelicin Derivative | This compound |
Table 2: Metabolite Concentrations in Micromelum species
| Metabolite | Tissue | Concentration (µg/g fresh weight) | Developmental Stage |
| Umbelliferone | Leaves | Vegetative | |
| Osthenol | Leaves | Vegetative | |
| Angelicin | Leaves | Vegetative | |
| This compound | Leaves | Vegetative | |
| Umbelliferone | Roots | Vegetative | |
| Osthenol | Roots | Vegetative | |
| Angelicin | Roots | Vegetative | |
| This compound | Roots | Vegetative |
Experimental Protocols
Detailed experimental protocols for the characterization of the this compound biosynthetic pathway are not yet established. However, standard molecular biology and biochemical techniques can be adapted from studies on other coumarin biosynthetic pathways.
Identification and Cloning of Candidate Genes
Caption: Experimental workflow for gene identification and functional characterization.
-
Transcriptome Analysis: RNA sequencing (RNA-Seq) of different tissues of a Micromelum species known to produce this compound can identify candidate genes homologous to known coumarin biosynthetic enzymes.
-
Gene Cloning: Full-length cDNAs of candidate genes can be obtained using PCR and Rapid Amplification of cDNA Ends (RACE).
Heterologous Expression and Enzyme Assays
-
Expression System: Candidate genes can be cloned into expression vectors and expressed in microbial hosts such as E. coli or Saccharomyces cerevisiae.
-
Enzyme Purification: Recombinant enzymes can be purified using affinity chromatography (e.g., His-tag).
-
In Vitro Assays: Purified enzymes are incubated with their putative substrates, and the reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The structure of the product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion and Future Perspectives
The proposed biosynthetic pathway for this compound provides a roadmap for future research. The immediate focus should be on the identification and functional characterization of the specific prenyltransferase and cytochrome P450 monooxygenases from Micromelum species involved in the later, tailoring steps of the pathway. The elucidation of these enzymatic steps will not only provide fundamental insights into the diversification of coumarins in nature but also enable the heterologous production of this compound and its analogues for pharmacological evaluation. This knowledge will be instrumental for drug development professionals seeking to leverage the therapeutic potential of this unique natural product.
References
Dihydromicromelin B: A Literature Review of a Promising Coumarin Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromicromelin B is a natural product belonging to the coumarin (B35378) class of compounds. While specific research on this compound is notably limited, its origin from the genus Micromelum suggests potential biological activities of interest, particularly in the realm of oncology. This technical guide provides a comprehensive review of the available literature, focusing on the chemical properties of this compound and the well-documented biological activities of structurally related coumarins isolated from the same genus, primarily Micromelum minutum. Due to the scarcity of direct data, this review extrapolates potential areas of investigation for this compound based on the activities of its chemical analogs.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₆ |
| CAS Number | 94285-06-0 |
| Molecular Weight | 290.27 g/mol |
Note: This information is compiled from chemical supplier databases. No peer-reviewed articles detailing the isolation and characterization of this compound were identified.
Biological Activities of Related Coumarins from Micromelum minutum
Numerous coumarins have been isolated from Micromelum minutum and evaluated for their cytotoxic effects against various cancer cell lines. The data presented below summarizes the reported 50% inhibitory concentration (IC₅₀) values, providing a benchmark for the potential efficacy of related compounds like this compound.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Minutin B | SBC3 (Lung Adenocarcinoma) | 9.6 | [1] |
| A549 (Lung Adenocarcinoma) | 17.5 | [1] | |
| K562 (Leukemia) | 8.7 | [1] | |
| K562/ADM (Leukemia) | 6.7 | [1] | |
| Leishmania major | 20.2 | [1] | |
| Clauslactone E | SBC3 (Lung Adenocarcinoma) | 3.7 | |
| A549 (Lung Adenocarcinoma) | 10.4 | ||
| K562 (Leukemia) | 12.1 | ||
| K562/ADM (Leukemia) | 10.8 | ||
| Leishmania major | 9.8 | ||
| 8-Hydroxyisocapnolactone-2',3'-diol | SBC3 (Lung Adenocarcinoma) | 8.8 | |
| A549 (Lung Adenocarcinoma) | 10.1 | ||
| K562 (Leukemia) | 16.9 | ||
| K562/ADM (Leukemia) | 10.1 | ||
| Leishmania major | 12.1 | ||
| Minutin A | Leishmania major | 26.2 | |
| Micromelin | KKU-100 (Cholangiocarcinoma) | 9.2 µg/mL | |
| Murralongin | KKU-100 (Cholangiocarcinoma) | 9.0 µg/mL | |
| Murrangatin | KKU-100 (Cholangiocarcinoma) | 2.9 µg/mL | |
| Minumicrolin | KKU-100 (Cholangiocarcinoma) | 10.2 µg/mL | |
| Scopoletin | KKU-100 (Cholangiocarcinoma) | 19.2 µg/mL |
Experimental Protocols
The following are generalized experimental protocols for the isolation and cytotoxic evaluation of coumarins from Micromelum minutum, based on methodologies described in the cited literature.
Isolation and Purification of Coumarins
A common workflow for the isolation of coumarins from Micromelum minutum is depicted below. This process typically involves extraction, fractionation, and chromatographic separation.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Dihydromicromelin B
Introduction
Dihydromicromelin B is a naturally occurring angular furocoumarin, a class of heterocyclic compounds known for their diverse biological activities. Furocoumarins are characterized by a furan (B31954) ring fused to a coumarin (B35378) (benzopyran-2-one) core. The angular arrangement, as seen in angelicin, is one of the common structural motifs. While this compound has been isolated and characterized, a complete total synthesis has not been prominently reported in the scientific literature. These application notes outline a proposed synthetic strategy for this compound, based on well-established and reliable organic reactions for the synthesis of the furocoumarin scaffold and subsequent functional group manipulations. The protocols provided are intended for researchers in synthetic chemistry and drug development.
Proposed Synthetic Pathway for this compound
The retrosynthetic analysis of this compound suggests a convergent approach. The core angular furocoumarin skeleton can be constructed from a suitably substituted coumarin precursor. The final diol functionality can be introduced via epoxidation of the furan double bond followed by acid-catalyzed hydrolysis.
The forward synthesis is proposed to proceed in three key stages:
-
Synthesis of the Coumarin Core: Construction of a 7-hydroxy-6-methoxycoumarin via the Pechmann condensation.
-
Formation of the Angular Furan Ring: Introduction of a two-carbon unit at the C-8 position of the coumarin, followed by cyclization to form the furan ring.
-
Final Functionalization: Epoxidation of the furan moiety and subsequent ring-opening to yield the target molecule, this compound.
Caption: Proposed synthetic pathway for this compound.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the key transformations in the proposed synthesis of this compound, based on analogous reactions found in the literature.
Table 1: Pechmann Condensation for Coumarin Synthesis
| Phenol Substrate | β-Ketoester | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Resorcinol | Ethyl acetoacetate | H₂SO₄ | None | 25-50 | 80-90 | [1][2] |
| Phloroglucinol | Ethyl benzoylacetate | Amberlyst-15 | Toluene | 110 | 92 | [2] |
| 2-Methoxyhydroquinone | Ethyl acetoacetate | H₂SO₄ | Ethanol | Reflux | (Estimated) 70-85 | General Procedure |
Table 2: Synthesis of Angular Furocoumarins
| Starting Material | Reagents | Key Steps | Yield (%) | Reference |
| 7-Hydroxycoumarin | Allyl bromide, K₂CO₃; Heat; Wacker oxidation | O-Allylation, Claisen Rearrangement, Oxidative Cyclization | 60-70 (overall) | [3] |
| 7-Hydroxy-8-formylcoumarin | Wittig Reagent; I₂/Pyridine | Wittig Olefination, Cyclization | 55-65 | General Procedure |
Table 3: Epoxidation and Ring-Opening of Furocoumarins
| Furocoumarin Substrate | Epoxidizing Agent | Hydrolysis Conditions | Product | Yield (%) | Reference |
| Angelicin | m-CPBA | Dilute H₂SO₄, H₂O | Angelicin-epoxide, then diol | >90 (epoxidation), >85 (hydrolysis) | [4][5] |
| Psoralen | Dimethyldioxirane (DMDO) | H₂O, Amberlite IR-120 | Psoralen-epoxide, then diol | High | General Procedure |
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxy-6-methoxy-4-methylcoumarin (Pechmann Condensation)
This protocol describes the acid-catalyzed condensation of 2-methoxyhydroquinone with ethyl acetoacetate to form the coumarin core.
Caption: Workflow for Pechmann condensation.
Materials:
-
2-Methoxyhydroquinone (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized water
-
Ice
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 2-methoxyhydroquinone.
-
Add ethyl acetoacetate to the flask.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add concentrated sulfuric acid dropwise with vigorous stirring, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture in a water bath at 70°C for 2 hours. The mixture will become viscous.
-
Pour the warm mixture slowly into a beaker containing ice-cold water.
-
A solid precipitate will form. Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the solid product under vacuum to yield 7-hydroxy-6-methoxy-4-methylcoumarin. Further purification can be achieved by recrystallization from ethanol.
Protocol 2: Synthesis of Micromelin (Angular Furocoumarin)
This protocol details the formation of the furan ring, starting from the synthesized coumarin.
Materials:
-
7-Hydroxy-6-methoxy-4-methylcoumarin (1.0 eq)
-
Allyl bromide (1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetone
-
Dowtherm A (or similar high-boiling solvent)
-
Osmium tetroxide (OsO₄) (catalytic)
-
Sodium periodate (B1199274) (NaIO₄) (2.2 eq)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic)
-
Toluene
Procedure:
-
O-Allylation: To a solution of the coumarin in anhydrous acetone, add K₂CO₃ and allyl bromide. Reflux the mixture for 4-6 hours. Monitor by TLC. After completion, filter off the K₂CO₃ and evaporate the solvent. The crude product is 7-allyloxy-6-methoxy-4-methylcoumarin.
-
Claisen Rearrangement: Heat the crude allyloxycoumarin in a high-boiling solvent like Dowtherm A at 200-220°C for 2-3 hours. This will induce the Claisen rearrangement to form 8-allyl-7-hydroxy-6-methoxy-4-methylcoumarin. Purify by column chromatography.
-
Oxidative Cyclization: Dissolve the 8-allylcoumarin in a suitable solvent mixture (e.g., THF/water). Add a catalytic amount of OsO₄ followed by portion-wise addition of NaIO₄. Stir at room temperature for 4-6 hours. This cleaves the allyl double bond to an aldehyde. Extract the crude aldehyde.
-
Dissolve the crude aldehyde in toluene, add a catalytic amount of p-TsOH, and reflux using a Dean-Stark trap to remove water. This will effect the cyclization to the furan ring, yielding Micromelin. Purify by column chromatography.
Protocol 3: Total Synthesis of this compound
This protocol describes the final epoxidation and hydrolysis steps.
Materials:
-
Micromelin (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Dilute aqueous sulfuric acid (e.g., 1 M)
Procedure:
-
Epoxidation: Dissolve Micromelin in dry DCM and cool to 0°C. Add a solution of m-CPBA in DCM dropwise. Stir the reaction at 0°C and allow it to slowly warm to room temperature overnight. Monitor by TLC. Upon completion, wash the reaction mixture with aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product is the epoxide of Micromelin.
-
Acid-Catalyzed Hydrolysis: Dissolve the crude epoxide in a mixture of THF and water. Add a catalytic amount of dilute sulfuric acid. Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the epoxide by TLC.[5]
-
Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
Disclaimer: These protocols are based on established chemical literature for similar compounds and are provided for research and development purposes. All experiments should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. New Synthetic Routes to Furocoumarins and Their Analogs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Dihydromicromelin B: Comprehensive Extraction and Purification Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction and purification of dihydromicromelin B, a natural coumarin (B35378) found in plants of the Micromelum genus. The following protocols are compiled from established scientific literature and are intended to guide researchers in the isolation of this and other related coumarins for further study and drug development.
Introduction
This compound is a naturally occurring coumarin that has been isolated from various Micromelum species, including Micromelum integerrimum and Micromelum minutum. Coumarins as a class of compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities. The effective isolation and purification of this compound are crucial first steps for any subsequent biological screening, structural elucidation, and preclinical development.
This document outlines several established methods for the extraction of crude plant material and the subsequent purification of this compound and related coumarins using various chromatographic techniques.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₆ |
| Molecular Weight | 290.27 g/mol |
| CAS Number | 94285-06-0 |
| Appearance | Likely a white or off-white solid |
| Storage | Store at -20°C for long-term preservation. |
Extraction Protocols
Several solvent systems and extraction methods have been successfully employed for the extraction of coumarins from Micromelum species. The choice of solvent will influence the efficiency of the extraction and the profile of co-extracted compounds.
Protocol 1: Sequential Maceration with Solvents of Increasing Polarity
This method is effective for the separation of compounds based on their polarity and is a common first step in natural product isolation.
Materials:
-
Dried and powdered leaves of Micromelum minutum
-
n-hexane
-
Ethyl acetate (B1210297)
-
Methanol
-
Rotary evaporator
-
Filter paper and funnel
Procedure:
-
Sequentially macerate the dried, ground leaves of M. minutum with n-hexane, followed by ethyl acetate, and then methanol.
-
For each solvent, soak the plant material for a period of 24-72 hours at room temperature, with occasional agitation.
-
After each maceration, filter the solvent to separate the extract from the plant residue.
-
Concentrate the resulting ethyl acetate extract, which contains dihydromicromelin A and B, under reduced pressure using a rotary evaporator to obtain a crude extract.
Protocol 2: Hot Ethanol (B145695) Extraction
This method uses heated ethanol to increase the solubility of the target compounds and can be more efficient for certain plant matrices.
Materials:
-
Air-dried leaves and stems of Micromelum integerrimum
-
95% aqueous ethanol (EtOH)
-
Reflux apparatus or suitable heating vessel
-
Rotary evaporator
Procedure:
-
Extract the air-dried leaves and stems of M. integerrimum (6.4 kg) with 95% aqueous EtOH (70 L) at 80°C for 2 hours.[1]
-
Repeat the extraction process three times to ensure maximum recovery of the target compounds.[1]
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to yield a crude extract (560 g).[1]
Protocol 3: Room Temperature Acetone (B3395972) Extraction
Acetone is a versatile solvent that can efficiently extract a broad range of coumarins.
Materials:
-
Air-dried leaves of Micromelum integerrimum
-
Acetone
-
Large glass container with a lid
-
Rotary evaporator
Procedure:
-
Successively extract the air-dried leaves of M. integerrimum (0.55 kg) with acetone at room temperature over a period of 3 days.
-
Filter the extract to remove the plant material.
-
Concentrate the acetone extract using a rotary evaporator to obtain the crude extract (86 g).
Purification Protocols
The purification of this compound from the crude extract typically involves a multi-step chromatographic process.
General Purification Strategy
A general workflow for the purification of coumarins from a crude extract is depicted below. This usually involves an initial fractionation by column chromatography followed by finer purification steps like semi-preparative HPLC.
Caption: General workflow for the extraction and purification of this compound.
Detailed Purification Protocol from an Ethyl Acetate Extract
This protocol is based on the successful isolation of a mixture containing this compound.
Materials:
-
Crude ethyl acetate extract
-
Silica gel for column chromatography
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate, dichloromethane (B109758), methanol)
-
Glass column for chromatography
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Subject the crude ethyl acetate extract to column chromatography on a silica gel stationary phase.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing the compounds of interest (as indicated by TLC analysis).
-
Further separation of the combined fractions by repeated column chromatography, potentially using different solvent systems (e.g., dichloromethane/methanol), will yield a mixture of dihydromicromelin A and this compound.
Multi-Step Chromatographic Purification from an Ethanol Extract
This protocol provides a more detailed, multi-step approach for the isolation of pure coumarins.
Materials:
-
Crude ethanol extract partitioned with dichloromethane (CH₂Cl₂)
-
Silica gel, Sephadex LH-20, and ODS (Octadecylsilane) for column chromatography
-
Semi-preparative RP-HPLC system with a C18 column
-
Solvents: petroleum ether, acetone, dichloromethane, methanol, acetonitrile, water
Procedure:
-
Initial Silica Gel Chromatography: Subject the CH₂Cl₂-soluble extract (175 g) to silica gel column chromatography, eluting with a petroleum ether-acetone gradient (from 10:1 to 0:1).[1] This will yield several primary fractions.
-
Sephadex LH-20 Chromatography: Take a fraction of interest (e.g., 26 g) and further separate it on a Sephadex LH-20 column using a CH₂Cl₂-MeOH (1:1) mobile phase.[1]
-
ODS Chromatography: Further purify the fractions obtained from the Sephadex column using ODS column chromatography with a MeOH-H₂O gradient (from 50:50 to 100:0).
-
Semi-Preparative RP-HPLC: The final purification of specific compounds is achieved using semi-preparative reverse-phase HPLC. For example, a fraction (400 mg) can be purified on a C18 column with an isocratic mobile phase of MeCN-H₂O (40:60) at a flow rate of 3 mL/min to yield pure compounds.
Data Presentation: Yield of Isolated Coumarins
The yield of isolated coumarins can vary significantly depending on the plant source, collection time, and the extraction and purification methods employed. The following table provides examples of yields for various coumarins isolated from Micromelum species, which can serve as a benchmark for researchers.
| Compound | Plant Source | Extraction Method | Purification Method | Yield | Reference |
| Microminutin | Micromelum falcatum | Dichloromethane/Ethyl Acetate | Semi-preparative HPLC | 15.6 mg | |
| Micromelin | Micromelum falcatum | Dichloromethane/Ethyl Acetate | Semi-preparative HPLC | 1.6 mg | |
| Micromarin B | Micromelum falcatum | Dichloromethane/Ethyl Acetate | Semi-preparative HPLC | 2.1 mg | |
| Micromarin A | Micromelum falcatum | Dichloromethane/Ethyl Acetate | Semi-preparative HPLC | 2.0 mg | |
| Integmarin A | Micromelum integerrimum | 95% aqueous EtOH (hot extraction) | Multi-step Chromatography & RP-HPLC | 13.8 mg | |
| Integmarin B | Micromelum integerrimum | 95% aqueous EtOH (hot extraction) | Multi-step Chromatography & RP-HPLC | 15.2 mg | |
| Compound 2 (unnamed) | Micromelum integerrimum | Acetone (room temp.) | QCC & Sephadex LH-20 | 2.10 g | |
| Compound 11 (unnamed) | Micromelum integerrimum | Acetone (room temp.) | QCC & Sephadex LH-20 | 52.4 mg | |
| Dihydromicromelin A & B (mixture) | Micromelum minutum | Ethyl Acetate (sequential maceration) | Column Chromatography | Not specified |
Logical Relationship of Purification Steps
The purification of a target compound from a complex natural extract follows a logical progression from coarse to fine separation techniques.
Caption: Logical progression of chromatographic techniques for natural product purification.
These protocols and data provide a comprehensive guide for the successful extraction and purification of this compound and other coumarins from Micromelum species. Researchers should note that optimization of these methods may be necessary depending on the specific plant material and available laboratory equipment.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Dihydromicromelin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydromicromelin B is a naturally occurring coumarin (B35378) derivative that has garnered interest for its potential biological activities. Accurate and reliable quantification of this compound is essential for various stages of research and development, including phytochemical analysis, pharmacokinetic studies, and quality control of herbal preparations. This application note presents a detailed high-performance liquid chromatography (HPLC) method for the determination of this compound. The described method is based on reversed-phase chromatography with UV detection, a widely used and robust technique for the analysis of coumarins and other natural products.[1][2][3][4]
Principle
The method utilizes a reversed-phase HPLC system to separate this compound from other components in the sample matrix. A C18 column is employed as the stationary phase, which retains the analyte based on its hydrophobicity. The mobile phase, consisting of a mixture of an organic solvent (acetonitrile or methanol) and water, facilitates the elution of the analyte.[2] An acidic modifier, such as formic acid or acetic acid, is often added to the mobile phase to improve peak shape and resolution. Detection is achieved using a UV-Vis detector at a wavelength where this compound exhibits significant absorbance. Quantification is performed by comparing the peak area of the analyte in the sample to that of a standard with a known concentration.
Experimental Protocols
1. Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Analytical Balance
-
pH Meter
-
Ultrasonic Bath
-
Vortex Mixer
-
Syringe Filters (0.45 µm)
-
HPLC Vials
2. Reagents and Standards
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic Acid (or Acetic Acid, analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
3. Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific HPLC system and sample matrix.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B (for re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 306 nm (To be optimized by running a UV-Vis scan of this compound) |
Note on Detection Wavelength: The optimal UV detection wavelength for this compound has not been definitively reported in the literature. Coumarins typically exhibit strong absorbance between 250 nm and 350 nm. It is strongly recommended to determine the wavelength of maximum absorbance (λmax) by performing a UV-Vis spectral scan of a standard solution of this compound. The provided wavelength of 306 nm is a common starting point for coumarin analysis.
4. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO or methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Preparation of Sample Solutions
The sample preparation method will vary depending on the matrix (e.g., plant extract, biological fluid, formulation). A general procedure for a solid plant extract is provided below.
-
Accurately weigh a known amount of the sample (e.g., 100 mg of dried plant extract).
-
Add a suitable volume of extraction solvent (e.g., 10 mL of methanol).
-
Vortex the mixture for 1 minute and then sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the calibration range.
6. Method Validation (Brief Overview)
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: Assess the ability to detect the analyte in the presence of other components.
-
Linearity: Analyze a series of standards to determine the concentration range over which the detector response is proportional to the analyte concentration.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of added analyte (spiked samples).
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Data Presentation
Table 1: Linearity Data for this compound Analysis
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Accuracy and Precision Data for this compound Analysis
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=3) | Recovery (%) | RSD (%) |
| 5 | [Insert Data] | [Insert Data] | [Insert Data] |
| 25 | [Insert Data] | [Insert Data] | [Insert Data] |
| 75 | [Insert Data] | [Insert Data] | [Insert Data] |
Visualization
Caption: HPLC analysis workflow for this compound.
References
Application Notes and Protocols for the Quantification of Dihydromicromelin B in Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromicromelin B is a naturally occurring coumarin (B35378) that has been isolated from plants of the Micromelum genus, which belongs to the Rutaceae family.[1][2][3] Coumarins are a class of secondary metabolites known for their diverse pharmacological activities, making them of significant interest in drug discovery and development.[1][3] Accurate and precise quantification of this compound in plant material is crucial for quality control, standardization of herbal extracts, and pharmacokinetic studies.
This document provides detailed protocols for the extraction and quantification of this compound from plant matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Plant Material and Reagent Preparation
-
Plant Material: Leaves, stems, or roots of Micromelum species known to contain this compound. The plant material should be dried at a controlled temperature (e.g., 40-50°C) to a constant weight and then ground into a fine powder.
-
Reagents and Standards:
-
This compound reference standard (purity ≥98%)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (deionized or Milli-Q)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS): A structurally similar coumarin not present in the plant material (e.g., 7-ethoxycoumarin) can be used for improved accuracy, particularly for the LC-MS/MS method.
-
Extraction of this compound from Plant Material
This protocol is designed for efficient extraction of this compound while minimizing the degradation of the compound.
-
Sample Weighing: Accurately weigh approximately 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Solvent Addition: Add 20 mL of methanol to the tube.
-
Ultrasonic Extraction: Place the tube in an ultrasonic bath and extract for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean flask.
-
Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure complete extraction.
-
Solvent Evaporation: Combine all the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase for the respective chromatographic analysis.
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial prior to injection.
Experimental Workflow for this compound Quantification
Caption: Workflow for the extraction and quantification of this compound.
Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for routine quantification where high sensitivity is not a primary requirement.
HPLC-UV Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile). |
| Gradient Program | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70-90% B; 25-30 min: 90% B; 30-35 min: 90-30% B; 35-40 min: 30% B. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Injection Volume | 10 µL. |
| Detection | UV at 254 nm and 320 nm (selection based on the UV maxima of this compound). |
Preparation of Standard Solutions and Calibration Curve
-
Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to achieve concentrations ranging from 1 to 100 µg/mL.
-
Calibration Curve: Inject each working standard in triplicate and plot the peak area against the concentration to generate a calibration curve.
Method Validation Parameters (Hypothetical Data)
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | - | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 1.0 µg/mL |
| Precision (%RSD) | Intra-day: ≤ 2%; Inter-day: ≤ 3% | Intra-day: 1.5%; Inter-day: 2.5% |
| Accuracy (% Recovery) | 98 - 102% | 99.2% |
| Specificity | No interfering peaks at the retention time of the analyte. | The peak for this compound is well-resolved. |
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the quantification of low concentrations of this compound and for analysis in complex matrices.
LC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| LC System | A UHPLC or HPLC system. |
| Mass Spectrometer | A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). |
| Mobile Phase | A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid). |
| Gradient Program | 0-2 min: 10% B; 2-8 min: 10-90% B; 8-10 min: 90% B; 10-10.1 min: 90-10% B; 10.1-12 min: 10% B. |
| Flow Rate | 0.3 mL/min. |
| Column Temperature | 40°C. |
| Injection Volume | 5 µL. |
| Ionization Mode | ESI positive. |
| MRM Transitions | Precursor ion [M+H]⁺ for this compound (m/z 291.08). Product ions would need to be determined by direct infusion. |
Preparation of Standard Solutions and Calibration Curve
-
Stock Solution: Prepare a stock solution of this compound (100 µg/mL) in methanol.
-
Working Standards: Prepare working standards with concentrations ranging from 0.1 to 1000 ng/mL by serial dilution.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.
Method Validation Parameters (Hypothetical Data)
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | - | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.15 ng/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 0.5 ng/mL |
| Precision (%RSD) | Intra-day: ≤ 15%; Inter-day: ≤ 15% | Intra-day: 8.5%; Inter-day: 11.2% |
| Accuracy (% Recovery) | 85 - 115% | 95.7% |
| Matrix Effect | Assessed and compensated for. | Within acceptable limits. |
Hypothetical Signaling Pathway
In drug development, understanding the mechanism of action of a bioactive compound is crucial. While the specific signaling pathway of this compound is not yet fully elucidated, a hypothetical pathway that could be investigated is its potential interaction with cellular signaling cascades involved in inflammation or cell proliferation, common targets for coumarins.
Caption: Hypothetical signaling pathway for this compound.
Conclusion
The protocols outlined in this document provide a robust framework for the quantification of this compound in plant material. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the research, including the need for sensitivity, selectivity, and the complexity of the sample matrix. Proper method validation is essential to ensure the generation of reliable and accurate data for scientific research and drug development purposes.
References
Dihydromyricetin (DHM) for Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromyricetin (B1665482) (DHM), a natural flavonoid compound extracted from Ampelopsis grossedentata, has garnered significant attention in cancer research for its potent anti-tumor activities.[1] This document provides detailed application notes and protocols for the use of Dihydromyricetin in cell culture studies, focusing on its effects on cell proliferation, apoptosis, and cell cycle regulation. DHM has been shown to inhibit the progression of various cancers, including lung, hepatocellular, breast, and ovarian cancer, by modulating multiple cellular mechanisms and signaling pathways.[1][2]
Mechanism of Action
Dihydromyricetin exerts its anticancer effects through several mechanisms:
-
Induction of Apoptosis: DHM promotes programmed cell death in cancer cells by activating intrinsic, mitochondria-mediated apoptotic pathways.[3] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases.[3]
-
Cell Cycle Arrest: DHM can block the proliferation of tumor cells by inducing cell cycle arrest at various phases, including G0/G1, S, and G2/M, depending on the cancer cell type.[4][5][6] This is often achieved by modulating the expression of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs).[5]
-
Modulation of Signaling Pathways: DHM has been found to regulate several critical signaling pathways involved in cancer progression, such as PI3K/Akt, mTOR, and NF-κB.[1][4] It can also influence the expression of tumor suppressors like p53.[1][4]
Data Presentation: Quantitative Effects of Dihydromyricetin
The following tables summarize the quantitative effects of Dihydromyricetin on various cancer cell lines as reported in the literature.
Table 1: Inhibition of Cell Proliferation by Dihydromyricetin
| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (h) | % Inhibition / Effect |
| JAR | Choriocarcinoma | MTT | 125, 187, 312 | 48 | Concentration-dependent inhibition |
| A2780 | Ovarian Cancer | - | 100 | 24 | Significant inhibition |
| SKOV3 | Ovarian Cancer | - | - | - | - |
| HCCC9810 | Cholangiocarcinoma | CCK-8 | - | - | Concentration-dependent inhibition |
| TFK-1 | Cholangiocarcinoma | - | - | - | Concentration-dependent inhibition |
Data synthesized from multiple sources indicating a general trend. Specific percentages may vary between experiments.[5][6][7]
Table 2: Dihydromyricetin-Induced Cell Cycle Arrest
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | Phase of Arrest | Key Molecular Changes |
| JAR | Choriocarcinoma | 187, 312 | 48 | S/G2/M | ↓ Cyclin A1, ↓ Cyclin D1, ↓ SMAD3, ↓ SMAD4 |
| A2780 | Ovarian Cancer | 100 | 24 | G0/G1 and S | ↑ G0/G1 phase cells, ↓ G2/M phase cells |
| U2OS | Osteosarcoma | - | - | G2/M | ↑ p21 |
| SK-MEL-28 | Melanoma | - | - | G1/S | ↓ CDC25A, ↓ CDC2, ↓ p-CDC2 |
Data synthesized from multiple sources.[4][5][6]
Table 3: Dihydromyricetin-Induced Apoptosis
| Cell Line | Cancer Type | Concentration (mg/L) | Incubation Time (h) | Key Molecular Changes |
| JAR | Choriocarcinoma | - | 48 | ↑ Bax, ↓ Bcl-2, ↓ Pro-caspase-3 |
| AGS | Gastric Cancer | - | - | ↑ p53, ↓ Bcl-2 |
| HeLa | Cervical Cancer | - | - | ↑ Caspase-9, ↑ Caspase-3, ↑ Bax/Bcl-2 ratio |
Data synthesized from multiple sources.[1][2][3]
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of Dihydromyricetin in cell culture.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Dihydromyricetin on cancer cells by measuring their metabolic activity.
Workflow for Cytotoxicity Testing
Caption: General workflow for assessing Dihydromyricetin cytotoxicity using an MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Dihydromyricetin (DHM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Prepare serial dilutions of DHM in complete culture medium. Remove the old medium from the wells and add 100 µL of the DHM dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve DHM) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of DHM that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of Dihydromyricetin on cell cycle distribution.
Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution after DHM treatment by flow cytometry.
Materials:
-
DHM-treated and control cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells in 6-well plates and treat with various concentrations of DHM for the desired time.
-
Harvesting: Harvest the cells by trypsinization, then collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.[8]
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Protein Expression Analysis
This protocol is for detecting changes in the expression of specific proteins (e.g., Bcl-2, Bax, caspases, cyclins) following Dihydromyricetin treatment.
Workflow for Western Blotting
Caption: Step-by-step workflow for Western blot analysis of protein expression.
Materials:
-
DHM-treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to target proteins
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lysate Preparation: Lyse the cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane several times with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and incubate with a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities to quantify protein expression levels, normalizing to a loading control like β-actin or GAPDH.
Signaling Pathway Diagrams
Dihydromyricetin-Induced Apoptosis Pathway
Caption: DHM induces apoptosis via the mitochondrial pathway.
Dihydromyricetin and Cell Cycle Regulation
Caption: DHM causes cell cycle arrest by downregulating key cyclins.
References
- 1. Present Status, Challenges, and Prospects of Dihydromyricetin in the Battle against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydromyricetin Acts as a Potential Redox Balance Mediator in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydromyricetin induces apoptosis in a human choriocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple molecular and cellular mechanisms of the antitumour effect of dihydromyricetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of dihydromyricetin on the proliferation of JAR cells and its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydromyricetin Induces Apoptosis and Reverses Drug Resistance in Ovarian Cancer Cells by p53-mediated Downregulation of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. bu.edu [bu.edu]
Investigating the Mechanism of Action of Dihydromyricetin (DHM)
Note on Dihydromicromelin B: As of December 2025, there is a significant lack of publicly available scientific literature detailing the mechanism of action for this compound. The following application notes and protocols are provided for Dihydromyricetin (DHM) , a structurally distinct and extensively researched natural flavonoid with potent anti-cancer properties. It is possible that the query for "this compound" may have been a misnomer for the more widely studied Dihydromyricetin.
Application Notes
Introduction
Dihydromyricetin (DHM), also known as ampelopsin, is a natural flavonoid extracted from plants such as Ampelopsis grossedentata (vine tea) and Hovenia dulcis (Japanese raisin tree).[1][2] It has garnered substantial interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and notably, anti-cancer effects.[1][2][3][4][5] DHM has demonstrated efficacy against a variety of cancers, such as hepatocellular carcinoma, breast cancer, lung cancer, and melanoma, by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.[3][4][5]
Mechanism of Action Summary
Dihydromyricetin exerts its anti-cancer effects through a multi-targeted approach. Key mechanisms include:
-
Induction of Apoptosis: DHM triggers programmed cell death in cancer cells primarily through the mitochondrial-mediated intrinsic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c and activation of caspase cascades.[6][7]
-
Cell Cycle Arrest: DHM can halt the proliferation of cancer cells by inducing cell cycle arrest, most notably at the G2/M phase.[2][7] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[2]
-
Modulation of Key Signaling Pathways: DHM has been shown to interfere with several critical signaling pathways that are often dysregulated in cancer:
-
STAT3 Pathway: DHM can inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in tumor cell proliferation, survival, and angiogenesis.
-
NF-κB Pathway: DHM can suppress the activation of Nuclear Factor-kappa B (NF-κB), another crucial transcription factor that regulates inflammatory responses and promotes cancer cell survival.[4][5]
-
PI3K/Akt Pathway: DHM can inhibit the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which is central to cell growth, proliferation, and survival.[4][5]
-
Quantitative Data
The following tables summarize the quantitative data reported for the effects of Dihydromyricetin in various cancer cell lines.
Table 1: IC50 Values of Dihydromyricetin in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Duration (h) | Assay |
| HepG2 | Hepatocellular Carcinoma | 50 - 200 | 48 | Cell Proliferation Assay |
| Hep3B | Hepatocellular Carcinoma | 50 - 200 | 48 | Cell Proliferation Assay |
| JAr | Choriocarcinoma | 40 - 100 (mg/L) | 48 | Apoptosis Assay |
| HCCC9810 | Cholangiocarcinoma | Not specified | 24, 48, 72 | CCK-8 Assay |
| TFK-1 | Cholangiocarcinoma | Not specified | 24, 48, 72 | CCK-8 Assay |
Table 2: Effects of Dihydromyricetin on Protein Expression
| Cell Line | Protein | Effect | Concentration (µM) | Duration (h) |
| JAr | Bax | Increased | 40 - 100 (mg/L) | 48 |
| JAr | Bcl-2 | Decreased | 40 - 100 (mg/L) | 48 |
| JAr | Pro-caspase-3 | Decreased | 40 - 100 (mg/L) | 48 |
| Hep3B | Cleaved caspase-3 | Increased | 25, 50 | 24 |
| Hep3B | Cleaved caspase-9 | Increased | 25, 50 | 24 |
| Hep3B | BAK | Increased | 25, 50 | 24 |
| Hep3B | BAX | Increased | 25, 50 | 24 |
| Hep3B | BAD | Increased | 25, 50 | 24 |
| Hep3B | Bcl-2 | Decreased | 25, 50 | 24 |
| Cal27 | p-STAT3 (Tyr705) | Increased | 25, 50, 100 | 24 |
Experimental Protocols
1. Cell Viability Assay (MTT or CCK-8)
This protocol is used to assess the effect of DHM on the proliferation of cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., HepG2, HCCC9810)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Dihydromyricetin (DHM) stock solution (in DMSO)
-
96-well plates
-
MTT or CCK-8 reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of DHM (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT (5 mg/mL) or CCK-8 solution to each well and incubate for an additional 2-4 hours.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by DHM.
-
Materials:
-
Cancer cell line of interest (e.g., JAr, Hep3B)
-
6-well plates
-
DHM stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Treat cells with desired concentrations of DHM for the specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
3. Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis, cell cycle, and signaling pathways.
-
Materials:
-
Cancer cell line of interest
-
DHM stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with DHM as described in previous protocols.
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Visualizations
Caption: DHM-induced intrinsic apoptosis pathway.
Caption: DHM-induced G2/M cell cycle arrest.
Caption: DHM inhibits key pro-survival signaling pathways.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Dihydromyricetin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanism of action of a human interleukin 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorbyt.com [biorbyt.com]
- 7. Dihydromyricetin Protects the Liver via Changes in Lipid Metabolism and Enhanced Ethanol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Dihydromicromelin B as a Potential Antibacterial Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromicromelin B is a natural coumarin (B35378) isolated from plants of the Micromelum genus, notably Micromelum integerrimum. While direct studies on the antibacterial activity of this compound are not extensively documented in current literature, the Micromelum genus is a known source of various bioactive compounds, including other coumarins that have demonstrated antimicrobial properties. Extracts from Micromelum species have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting that constituent compounds like this compound may contribute to this bioactivity. For instance, petroleum ether extracts of Micromelum integerrimum have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations of 250 µg/mL. Furthermore, the essential oil from the fruit of M. integerrimum has exhibited strong inhibitory activity against Bacillus subtilis and Bacillus spizizenii[1][2][3].
This document provides a comprehensive set of application notes and detailed experimental protocols to guide researchers in the investigation of this compound as a potential antibacterial agent. The methodologies outlined below are based on established antimicrobial susceptibility testing standards and can be adapted to evaluate the efficacy and mechanism of action of this novel compound.
Data Presentation: A Framework for Quantifying Antibacterial Activity
Given the absence of specific data for this compound, the following tables provide a template for summarizing key quantitative data that should be generated through the experimental protocols described herein.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains
| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) | Positive Control (Antibiotic) | MIC of Control (µg/mL) |
| Staphylococcus aureus | Positive | 25923 | Vancomycin | ||
| Bacillus subtilis | Positive | 6633 | Penicillin | ||
| Escherichia coli | Negative | 25922 | Gentamicin | ||
| Pseudomonas aeruginosa | Negative | 27853 | Ciprofloxacin | ||
| Enterococcus faecalis | Positive | 29212 | Ampicillin | ||
| Klebsiella pneumoniae | Negative | 13883 | Ceftazidime |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation (Bacteriostatic/Bactericidal) |
| Staphylococcus aureus | ||||
| Bacillus subtilis | ||||
| Escherichia coli | ||||
| Pseudomonas aeruginosa |
Table 3: Cytotoxicity of this compound against Mammalian Cell Lines
| Cell Line | Cell Type | ATCC Number | IC₅₀ (µg/mL) | Positive Control (e.g., Doxorubicin) | IC₅₀ of Control (µg/mL) |
| HEK293 | Human Embryonic Kidney | CRL-1573 | |||
| HepG2 | Human Hepatocellular Carcinoma | HB-8065 |
Experimental Protocols
The following are detailed protocols for the key experiments required to assess the antibacterial potential of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO, and serially diluted)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (as listed in Table 1)
-
Positive control antibiotics (e.g., Gentamicin, Vancomycin)
-
Negative control (broth with solvent)
-
Spectrophotometer or microplate reader
2. Procedure:
-
Bacterial Inoculum Preparation:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an overnight agar (B569324) plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform a two-fold serial dilution of the compound in MHB in the 96-well plate to achieve a range of concentrations (e.g., from 512 µg/mL to 1 µg/mL).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted this compound.
-
Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria with the solvent used to dissolve the compound), and a sterility control (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
1. Materials:
-
Results from the MIC assay (Protocol 1)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and spreader
2. Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth.
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Protocol 3: Cytotoxicity Assay using MTT Assay
This protocol is used to assess the potential toxicity of this compound to mammalian cells.
1. Materials:
-
Mammalian cell lines (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
This compound (serially diluted in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Remove the old medium and add fresh medium containing serial dilutions of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used for the compound) and a positive control (e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizations: Experimental Workflows and Potential Mechanisms
The following diagrams illustrate the experimental workflows for assessing the antibacterial activity of this compound.
References
Application Notes and Protocols: Antiviral Activity of Dihydromicromelin B and Other Coumarins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins are a significant class of naturally occurring benzopyrone compounds found in many plants, and they are also synthetically accessible. This diverse family of molecules has garnered substantial interest in medicinal chemistry due to a wide array of pharmacological properties, including potent antiviral activities against a range of human pathogens. While specific antiviral data for Dihydromicromelin B, a natural product isolated from Micromelum sp., is not extensively available in publicly accessible literature, numerous other coumarin (B35378) derivatives have demonstrated significant antiviral efficacy. Extracts and compounds from the Micromelum genus are known to possess a broad spectrum of biological activities, including antiviral properties.[1] This document provides a summary of the antiviral activity of various coumarins, detailed protocols for key antiviral assays, and visual representations of relevant signaling pathways and experimental workflows.
Data Presentation: Antiviral Activity of Selected Coumarins
The following table summarizes the in vitro antiviral activity of several coumarin derivatives against various viruses. The 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI = CC₅₀/EC₅₀) are provided to offer a clear comparison of their potency and therapeutic window. A higher SI value indicates greater selectivity for viral targets over host cells.
| Compound/Derivative | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Esculetin | Herpes Simplex Virus-1 (HSV-1) | VERO | 0.14 mM | - | - | [2] |
| 4-Methyl Esculetin | Respiratory Syncytial Virus (RSV) | A549 | ~40% inhibition at 24h | >1 mM | - | [3] |
| Imperatorin | Human Immunodeficiency Virus (HIV) | H9 | < 0.37 | > 370 | > 1000 | [4] |
| Heraclenol | Human Immunodeficiency Virus (HIV) | H9 | 0.38 | > 330 | 870 | [4] |
| Psoralen | Human Immunodeficiency Virus (HIV) | H9 | 0.54 | > 103 | 191 | |
| Bergapten | Human Immunodeficiency Virus (HIV) | H9 | 1.63 | > 114 | 70 | |
| Osthole | Herpes Simplex Virus-1 (HSV-1) | A2780S | - | 0.38 mM (IC₅₀) | - | |
| BPRHIV001 | Human Immunodeficiency Virus (HIV-1) | - | 1.3 nM | - | - | |
| 6-Bromocoumarin glucopyranose derivative | Hepatitis C Virus (HCV) | Huh 5-2 | 4.1 | - | - | |
| Trimethoxyanilino derivative | Hepatitis C Virus (HCV) | - | 12 | >120 | 10 |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of antiviral coumarins are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of the test compound that is toxic to the host cells, which is essential for calculating the selectivity index.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
Materials:
-
Host cells (e.g., Vero, A549, HEp-2)
-
96-well microplates
-
Complete cell culture medium
-
Test compound (e.g., this compound, other coumarins)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Protocol:
-
Seed host cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the various concentrations of the test compound to the wells. Include a "cells only" control (medium without compound) and a "medium only" blank.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the "cells only" control and determine the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
Plaque Reduction Assay
This assay is a standard method for quantifying the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Principle: Lytic viruses create zones of cell death, or plaques, in a confluent monolayer of host cells. The presence of an effective antiviral agent will reduce the number and size of these plaques.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates
-
Virus stock with a known titer
-
Test compound
-
Serum-free medium
-
Overlay medium (e.g., medium containing 1% agarose (B213101) or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
Fixative (e.g., 10% formalin)
Protocol:
-
Prepare serial dilutions of the test compound in serum-free medium.
-
In separate tubes, mix a known amount of virus (to produce 50-100 plaques per well) with each dilution of the test compound. Also, prepare a virus control (virus in medium without compound).
-
Incubate the virus-compound mixtures at 37°C for 1 hour.
-
Aspirate the growth medium from the confluent cell monolayers and wash with PBS.
-
Inoculate the cells with 200 µL of the virus-compound mixtures.
-
Incubate the plates at 37°C for 1-2 hours to allow for viral adsorption.
-
Aspirate the inoculum and add 2 mL of the overlay medium to each well.
-
Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-10 days, depending on the virus).
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.
Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load
This protocol is used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.
Principle: Viral RNA is first reverse transcribed into complementary DNA (cDNA), which is then amplified and quantified in real-time using a fluorescent probe-based PCR assay.
Materials:
-
RNA extraction kit
-
qRT-PCR master mix
-
Virus-specific primers and probe
-
Reverse transcriptase
-
RNase-free water, tubes, and pipette tips
-
Real-time PCR instrument
Protocol:
-
Sample Preparation: Infect host cells with the virus in the presence and absence of the test compound. After a suitable incubation period, collect the cell supernatant or cell lysate.
-
RNA Extraction: Extract viral RNA from the collected samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
qRT-PCR Reaction Setup:
-
Prepare a master mix containing the qRT-PCR buffer, dNTPs, forward and reverse primers, fluorescent probe, and reverse transcriptase/Taq polymerase enzyme mix.
-
Add a specific volume of the extracted RNA to each reaction well.
-
Include a no-template control (NTC) and a positive control (known amount of viral RNA).
-
-
Real-Time PCR Cycling:
-
Perform the reaction on a real-time PCR instrument with the following typical stages:
-
Reverse transcription (e.g., 50°C for 30 minutes)
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
PCR cycling (40-45 cycles of denaturation at 95°C and annealing/extension at 60°C)
-
-
-
Data Analysis:
-
The instrument will record the fluorescence at each cycle. The cycle threshold (Ct) value is the cycle number at which the fluorescence crosses a certain threshold.
-
A standard curve can be generated using serial dilutions of a known quantity of viral RNA to determine the absolute copy number in the samples.
-
Alternatively, the relative quantification (ΔΔCt method) can be used to determine the fold change in viral RNA levels in treated samples compared to untreated controls.
-
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for antiviral compound screening and the key signaling pathways often modulated by antiviral coumarins.
Caption: General workflow for screening and characterizing antiviral compounds.
Caption: Inhibition of the NF-κB signaling pathway by coumarins.
References
Dihydromyricetin in Cancer Research: Application Notes and Protocols
A Note on Nomenclature: The query specified "Dihydromicromelin B". However, extensive literature searches indicate a likely confusion with the well-researched flavonoid, Dihydromyricetin (B1665482) (DHM) , also known as Ampelopsin. The following application notes and protocols are based on the substantial body of research available for Dihydromyricetin's role in cancer research.
Application Notes
Dihydromyricetin (DHM), a natural flavonoid compound extracted from Ampelopsis grossedentata, has garnered significant attention in oncological research for its multifaceted anti-tumor activities.[1][2] It has demonstrated potent efficacy in inhibiting the proliferation and survival of a wide range of cancer cells. The primary mechanisms of action attributed to DHM include the induction of apoptosis (programmed cell death) and cell cycle arrest. Furthermore, DHM has been shown to modulate key cellular signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR, STAT3, and Wnt/β-catenin pathways.[1][2][3][4][5] These properties make DHM a promising candidate for further investigation as a potential chemotherapeutic or chemopreventive agent.
Mechanism of Action
1. Induction of Apoptosis: Dihydromyricetin triggers apoptosis in cancer cells through both intrinsic and extrinsic pathways.[1][6] It has been observed to upregulate the expression of pro-apoptotic proteins like Bax and Bad, while downregulating the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and the subsequent activation of the caspase cascade, including cleaved caspase-3 and -9, ultimately leading to apoptotic cell death.[7]
2. Cell Cycle Arrest: DHM can halt the progression of the cell cycle in cancer cells, primarily at the G2/M or G1/S phases.[8][9] This is achieved by modulating the expression of key cell cycle regulatory proteins. For instance, DHM has been shown to upregulate the tumor suppressor protein p53 and downregulate cyclins (such as Cyclin D1 and Cyclin E1) and cyclin-dependent kinases (like CDK2 and CDK4), which are crucial for cell cycle progression.[8]
3. Modulation of Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers. DHM has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K and Akt, thereby suppressing downstream signaling and inhibiting cancer cell proliferation.[1][2][10]
-
STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor growth and survival. DHM can suppress the phosphorylation of STAT3, leading to the downregulation of its target genes involved in cell proliferation and survival.[2][4][6]
-
Wnt/β-catenin Pathway: The aberrant activation of the Wnt/β-catenin pathway is implicated in the development and progression of several cancers. DHM has been found to antagonize this pathway by inhibiting the nuclear translocation of β-catenin, a key step in its activation.[3][5]
Quantitative Data
Table 1: IC50 Values of Dihydromyricetin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Reference |
| Muscle Invasive Bladder Cancer | T24 | 22.3 | [8] |
| Muscle Invasive Bladder Cancer | UMUC3 | 16.7 | [8] |
| Cholangiocarcinoma | RBE | 146.6 | [10] |
| Cholangiocarcinoma | HCCC9810 | 156.8 | [11][12] |
| Human Cervical Cancer | HeLa | ~50-100 (significant viability decrease) | [13] |
| Human Cervical Cancer | SiHa | ~50-100 (significant viability decrease) | [13] |
Table 2: Apoptosis Induction by Dihydromyricetin in Cancer Cells
| Cell Line | DHM Concentration (mg/L) | Treatment Duration (h) | Percentage of Apoptotic Cells | Reference |
| JAr (Choriocarcinoma) | 0 | 48 | 14.2 ± 1.69% | [14] |
| JAr (Choriocarcinoma) | 40 | 48 | 24.43 ± 1.72% | [14] |
| JAr (Choriocarcinoma) | 60 | 48 | 58.0 ± 2.08% | [14] |
| JAr (Choriocarcinoma) | 100 | 48 | 74.42 ± 0.41% | [14] |
| HCCC9810 (Cholangiocarcinoma) | 150 µM | 24 | ~4-fold increase vs. control | [12] |
| TFK-1 (Cholangiocarcinoma) | 150 µM | 24 | ~4-fold increase vs. control | [12] |
| Hep3B (Hepatocellular Carcinoma) | 25 µM | 24 | Significantly increased vs. control | [7] |
| Hep3B (Hepatocellular Carcinoma) | 50 µM | 24 | Significantly increased vs. control | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of Dihydromyricetin on cancer cells.
Materials:
-
Cancer cell line of interest
-
Dihydromyricetin (DHM)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare various concentrations of DHM in a complete culture medium.
-
Remove the old medium from the wells and add 200 µL of the DHM-containing medium to each well. Include a vehicle control group treated with DMSO at the same concentration as the highest DHM concentration.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.[14]
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[8]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at 490 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells after treatment with Dihydromyricetin.
Materials:
-
Cancer cell line of interest
-
Dihydromyricetin (DHM)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[15]
-
Treat the cells with various concentrations of DHM for the desired duration (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.[15]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[15]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15][16]
-
Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the samples immediately by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of Dihydromyricetin on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Dihydromyricetin (DHM)
-
60-mm dishes
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 60-mm dishes at a density of 3 x 10⁶ cells/dish and allow them to attach overnight.[17]
-
Treat the cells with different concentrations of DHM for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at 4°C for at least 2 hours or overnight.[17]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.[17]
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins in response to Dihydromyricetin treatment.
Materials:
-
Cancer cell line of interest
-
Dihydromyricetin (DHM)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt, p-STAT3, STAT3, β-catenin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Treat cells with DHM at the desired concentrations and for the specified time.
-
Lyse the cells in RIPA buffer to extract total proteins.[8]
-
Determine the protein concentration of each sample using a BCA protein assay.[8]
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.
Visualizations
Caption: Dihydromyricetin inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Dihydromyricetin suppresses the STAT3 signaling pathway.
Caption: Dihydromyricetin antagonizes the Wnt/β-catenin signaling pathway.
Caption: General experimental workflow for studying DHM's effects on cancer cells.
References
- 1. Present Status, Challenges, and Prospects of Dihydromyricetin in the Battle against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Dihydromyricetin Exhibits Antitumor Activity in Nasopharyngeal Cancer Cell Through Antagonizing Wnt/β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydromyricetin promotes autophagy and apoptosis through ROS-STAT3 signaling in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Multiple molecular and cellular mechanisms of the antitumour effect of dihydromyricetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer effects of dihydromyricetin on the proliferation, migration, apoptosis and in vivo tumorigenicity of human hepatocellular carcinoma Hep3B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemotherapeutic dihydromyricetin with remarkable anti-tumor activity and biosafety for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydromyricetin Acts as a Potential Redox Balance Mediator in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydromyricetin Inhibits Tumor Growth and Epithelial-Mesenchymal Transition through regulating miR-455-3p in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dihydromyricetin inhibits cell proliferation, migration, invasion and promotes apoptosis via regulating miR-21 in Human Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dihydromyricetin Inhibited Migration and Invasion by Reducing S100A4 Expression through ERK1/2/β-Catenin Pathway in Human Cervical Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dihydromyricetin induces apoptosis in a human choriocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. geneticsmr.org [geneticsmr.org]
- 16. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 17. Dihydromyricetin induces apoptosis and inhibits proliferation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Introduction
Coumarins are a class of naturally occurring benzopyrone compounds found in various plants. They have garnered significant interest in the scientific community for their diverse pharmacological activities, including potent anti-inflammatory effects. While specific quantitative data on the anti-inflammatory properties of Dihydromicromelin B is limited in publicly available literature, extensive research on related coumarins, particularly Dihydromyricetin (DHM), provides valuable insights into the therapeutic potential and mechanisms of action for this compound class. These compounds typically exert their anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, thereby reducing the production of pro-inflammatory mediators.
This document provides a summary of the anti-inflammatory activity of various coumarins, with a focus on Dihydromyricetin (DHM) as a representative example. Detailed experimental protocols for key assays and visualizations of the involved signaling pathways are included to guide researchers in this field.
Data Presentation: Anti-inflammatory Activity of Coumarins
The following tables summarize the quantitative data on the inhibitory effects of various coumarins on the production of key inflammatory mediators.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Inducer | IC50 Value / % Inhibition | Reference |
| Dihydromyricetin (DHM) | RAW 264.7 Macrophages | LPS | Markedly inhibited NO secretion | [1] |
| 6-Methylcoumarin (6-MC) | RAW 264.7 Macrophages | LPS | Reduced NO levels | [2] |
| Esculetin | RAW264.7 Cells | LPS | Inhibited NO production | [3] |
| 5-Farnesyloxycoumarin | Soybean Lipoxygenase | - | Potent activity | [4] |
| 6-Farnesyloxycoumarin | Human Lipoxygenase | - | Potent activity | [4] |
| Imperatorin | - | iNOS | Good inhibition | |
| Deltoin | - | iNOS | Good inhibition | |
| Sphondin | - | iNOS | Good inhibition |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cytokine | Cell Line / Model | Inducer | IC50 Value / % Inhibition | Reference |
| Dihydromyricetin (DHM) | TNF-α, IL-1β, IL-6 | Human Keratinocytes | P. acnes | Significantly reduced expression | |
| Dihydromyricetin (DHM) | TNF-α, IL-1β, IL-6 | BV-2 Microglial Cells | LPS | Suppressed mRNA levels | |
| Dihydromyricetin (DHM) | TNF-α, IL-6 | HFD-induced obese mice | High-Fat Diet | Reduced serum levels | |
| Dihydromyricetin (DHM) | IL-4, IL-5, IL-13 | Mouse model of asthma | Ovalbumin | Reduced levels in BAL fluid | |
| 6-Methylcoumarin (6-MC) | TNF-α, IL-1β, IL-6 | RAW 264.7 Macrophages | LPS | Decreased in a concentration-dependent manner | |
| N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide (2d) | TNF-α, IL-6 | RAW 264.7 Cells | LPS | Potent inhibition | |
| Esculetin | TNF-α, IL-6 | RAW264.7 Cells | LPS | Inhibited production | |
| Umbelliferone | TNF-α, IL-1β, IL-6 | - | - | Reduced production/expression | |
| Daphnetin | TNF-α, IL-1β, IL-6 | Human Glomerular Mesangial Cells | High Glucose | Decreased production |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Nitric Oxide (NO) Production in Macrophages (Griess Assay)
Objective: To quantify the inhibitory effect of a test compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., Dihydromyricetin) dissolved in DMSO
-
Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) standard solution
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA, a known iNOS inhibitor).
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control wells.
-
Incubation: Incubate the plate for another 24 hours.
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Solution A to each 100 µL of supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite. The percentage of inhibition is calculated as: [(NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells] x 100.
Protocol 2: Measurement of Pro-inflammatory Cytokines (ELISA)
Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or biological fluids.
Materials:
-
Cell culture supernatants or serum samples from the experimental groups.
-
Commercially available ELISA kits for the specific cytokines of interest (e.g., mouse TNF-α ELISA kit).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay diluent.
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop solution (e.g., 2N H2SO4).
-
96-well ELISA plates pre-coated with capture antibody.
-
Microplate reader.
Procedure:
-
Preparation: Prepare all reagents, standard dilutions, and samples as instructed by the ELISA kit manufacturer.
-
Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated 96-well plate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 2 hours at room temperature or overnight at 4°C).
-
Washing: Aspirate the contents of each well and wash the plate 3-4 times with wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover and incubate for the time and temperature specified in the kit manual (typically 1-2 hours at room temperature).
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubation: Cover and incubate for the time and temperature specified in the kit manual (typically 20-30 minutes at room temperature, protected from light).
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well.
-
Development: Incubate for the time specified in the kit manual (typically 15-30 minutes at room temperature, protected from light) until a color change is observed.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Immediately read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cytokine concentrations in the samples by interpolating their absorbance values from the standard curve.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To determine the effect of a test compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Cell lysates from treated and untreated cells.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels.
-
Running buffer and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Protein Extraction and Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin).
Visualizations
The following diagrams illustrate the key signaling pathways involved in inflammation and a general experimental workflow for assessing the anti-inflammatory properties of coumarins.
Caption: NF-κB Signaling Pathway Inhibition by Coumarins.
Caption: MAPK Signaling Pathway Inhibition by Coumarins.
Caption: Experimental Workflow for Anti-inflammatory Assessment.
References
- 1. Identification of novel inhibitors for TNFα, TNFR1 and TNFα-TNFR1 complex using pharmacophore-based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cjnmcpu.com [cjnmcpu.com]
- 3. Dihydrostilbenes and diarylpropanes: Synthesis and in vitro pharmacological evaluation as potent nitric oxide production inhibition agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Investigating Dihydromicromelin B: Application Notes for a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromicromelin B is a natural coumarin (B35378) compound isolated from plants of the Micromelum genus, specifically Micromelum integerrimum and Micromelum minutum. Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties, including activities as enzyme inhibitors. While specific enzyme inhibitory data for this compound is not extensively documented in current scientific literature, its structural class suggests potential interactions with various enzymatic targets. This document provides a framework for researchers interested in exploring the enzyme inhibitory potential of this compound and similar natural products. The protocols and data presented are based on established methodologies for evaluating coumarin derivatives and related compounds.
Potential Enzyme Targets for Coumarin Derivatives
Based on studies of various coumarin compounds, this compound could potentially inhibit a range of enzymes. The following table summarizes known enzyme targets for coumarin derivatives, which can serve as a starting point for screening this compound.
| Enzyme Class | Specific Examples | Relevance |
| Hydrolases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease |
| Carbonic Anhydrases (e.g., CA I, II, IX, XII) | Glaucoma, Epilepsy, Cancer | |
| α-Glucosidase, α-Amylase | Diabetes Mellitus | |
| Oxidoreductases | Tyrosinase | Hyperpigmentation |
| Monoamine Oxidase (MAO) | Depression, Parkinson's Disease | |
| Kinases | Various protein kinases | Cancer, Inflammation |
Experimental Protocols
The following are generalized protocols for enzyme inhibition assays that can be adapted to test this compound. It is recommended to optimize substrate and enzyme concentrations for each specific assay.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Materials:
-
Acetylcholinesterase (from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Galantamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and the positive control in DMSO.
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup (in triplicate):
-
Test wells: Add 20 µL of this compound solution at various concentrations.
-
Positive control wells: Add 20 µL of the positive control solution.
-
Blank wells (no inhibitor): Add 20 µL of DMSO.
-
To all wells, add 140 µL of phosphate buffer and 20 µL of AChE solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 20 µL of DTNB solution followed by 20 µL of ATCI solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Carbonic Anhydrase (CA) Inhibition Assay
This assay is based on the inhibition of the CA-catalyzed hydration of p-nitrophenyl acetate (B1210297) (p-NPA), which results in the formation of the yellow-colored p-nitrophenolate ion.
Materials:
-
Carbonic Anhydrase (e.g., bovine erythrocyte CA-II)
-
p-Nitrophenyl acetate (p-NPA) - Substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Acetazolamide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and the positive control in DMSO.
-
Prepare a working solution of CA in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in acetonitrile.
-
-
Assay Setup (in triplicate):
-
Test wells: Add 20 µL of this compound solution at various concentrations.
-
Positive control wells: Add 20 µL of the positive control solution.
-
Blank wells (no inhibitor): Add 20 µL of DMSO.
-
To all wells, add 140 µL of Tris-HCl buffer and 20 µL of CA solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add 20 µL of p-NPA solution to all wells.
-
Measurement: Measure the absorbance at 400 nm every 30 seconds for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition and the IC50 value as described for the AChE assay.
-
Visualizations
Workflow for Screening Natural Product Enzyme Inhibitors
The following diagram illustrates a general workflow for the screening and characterization of enzyme inhibitors from natural sources like Micromelum species.
Hypothetical Signaling Pathway Modulation
This diagram illustrates a hypothetical signaling pathway that could be modulated by a coumarin-based enzyme inhibitor, for instance, by inhibiting a key kinase in the pathway.
Conclusion
While this compound remains a compound with underexplored biological activities, its classification as a coumarin suggests it is a promising candidate for enzyme inhibition studies. The protocols and workflows provided here offer a robust starting point for researchers to systematically evaluate its potential as an enzyme inhibitor and to elucidate its mechanism of action. Further investigation into this and other natural products from Micromelum species could lead to the discovery of novel therapeutic agents.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dihydromicromelin B
Welcome to the technical support center for the synthesis of Dihydromicromelin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of your synthetic route. As a complete, published total synthesis of Dihyd romicromelin B is not readily available in the literature, this guide is based on a plausible and chemically sound synthetic pathway, drawing from established methodologies for the synthesis of related coumarin (B35378) and epoxide-containing natural products.
Plausible Synthetic Workflow for this compound
The proposed synthesis is a multi-step process that can be broken down into three key stages:
-
Synthesis of the Coumarin Core: Formation of a 7-methoxy-6-allyl-2H-chromen-2-one intermediate.
-
Formation of the Allylic Alcohol: Conversion of the allyl side chain to a reactive allylic alcohol.
-
Construction of the Bicyclic Epoxide Moiety: Diastereoselective epoxidation and subsequent intramolecular cyclization to yield this compound.
Below is a diagram illustrating this proposed workflow.
Caption: Proposed synthetic workflow for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you may encounter at each stage of the synthesis in a question-and-answer format.
Stage 1: Synthesis of the Coumarin Core
The formation of the substituted coumarin core is a critical first step. A common method for this is the Pechmann condensation, or alternatively, building the coumarin from a substituted salicylaldehyde.
Q1: My Pechmann condensation to form the coumarin ring has a low yield. What are the common causes and how can I improve it?
A1: Low yields in Pechmann condensations are a frequent issue. Here are the primary causes and troubleshooting steps:
-
Inappropriate Catalyst or Catalyst Loading: The choice and amount of acid catalyst are crucial. Strong acids like sulfuric acid, or solid acid catalysts like Amberlyst-15 or doped metal oxides are commonly used.[1][2]
-
Solution: Screen different acid catalysts and optimize the catalyst loading. Insufficient catalyst will lead to a slow or incomplete reaction, while excessive amounts can cause side reactions and decomposition.
-
-
Suboptimal Reaction Temperature: The reaction temperature significantly impacts the reaction rate and yield.
-
Solution: Optimize the temperature. For less reactive phenols, higher temperatures may be needed, but this can also lead to charring. A stepwise increase in temperature while monitoring the reaction by TLC is recommended.
-
-
Presence of Water: Water can inhibit the reaction, especially when using hygroscopic acid catalysts like concentrated sulfuric acid.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
-
Poor Reactivity of Phenol (B47542): Phenols with electron-withdrawing groups react more slowly than those with electron-donating groups.
-
Solution: For poorly reactive phenols, consider using a more forceful catalyst or higher temperatures. Alternatively, a different synthetic route to the coumarin core, such as a Wittig or Horner-Wadsworth-Emmons reaction followed by lactonization, might be more effective.
-
Data Presentation: Pechmann Condensation Optimization
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Zn0.925Ti0.075O | 10 | Solvent-free | 110 | 3 | 88 | [3] |
| FeCl3·6H2O | 10 | Toluene | Reflux | 16 | High | [4] |
| Sulfamic Acid | 20 | Solvent-free | 120 | 0.5-4 | 26-90 | [5] |
| Methanesulfonic Acid | - | Ball-milling | Ambient | - | High | [6] |
Q2: I am observing significant amounts of byproducts during the coumarin synthesis. What are they and how can I minimize them?
A2: Common byproducts include chromones (from Simonis chromone (B188151) cyclization, a competing reaction) and polymeric materials.[7]
-
Solution:
-
Choice of β-ketoester: The structure of the β-ketoester can influence the reaction pathway.
-
Catalyst: Using phosphorus pentoxide (P2O5) can favor the formation of chromones. Sticking to protic or Lewis acids like H2SO4 or ZnCl2 generally favors coumarin formation.[7]
-
Temperature Control: Overheating can lead to polymerization. Maintain the optimal temperature and reaction time.
-
Stage 2: Formation of the Allylic Alcohol
This stage involves the selective oxidation of the allyl group at the allylic position.
Q1: The allylic oxidation of my 6-allylcoumarin is giving a low yield of the desired alcohol. What are the challenges?
A1: Allylic oxidation can be challenging due to over-oxidation or reaction at other sites.
-
Choice of Oxidizing Agent: Selenium dioxide (SeO2) is a classic reagent for this transformation, but it is toxic and can lead to over-oxidation to the aldehyde or ketone.
-
Solution: Carefully control the stoichiometry of SeO2 (typically 1 equivalent). Other milder reagents or multi-step sequences can be considered.
-
-
Reaction Conditions:
-
Solution: Optimize solvent and temperature. A common solvent system for SeO2 oxidation is dioxane and water.
-
-
Alternative Multi-Step Route: An alternative to direct oxidation is a two-step process involving epoxidation of the allyl double bond followed by a base-catalyzed rearrangement to the allylic alcohol.
Stage 3: Construction of the Bicyclic Epoxide Moiety
This is a stereochemically complex stage involving an asymmetric epoxidation followed by an intramolecular cyclization.
Q1: The enantiomeric excess (ee) of my Sharpless asymmetric epoxidation is low. How can I improve it?
A1: Low enantioselectivity in a Sharpless epoxidation is a common problem and is often due to issues with the catalyst formation or reaction conditions.[8]
-
Presence of Water: The titanium-tartrate catalyst is extremely sensitive to water, which can cause the formation of an achiral catalyst, leading to a racemic product.[9]
-
Purity of Reagents: Impurities in the allylic alcohol, titanium(IV) isopropoxide, or the chiral tartrate can interfere with the catalyst.
-
Solution: Use freshly purified reagents.
-
-
Reaction Temperature: The reaction is typically run at low temperatures (e.g., -20 °C) to maximize enantioselectivity.
-
Solution: Lowering the temperature (e.g., to -40 °C) can improve the ee, but this may also slow down the reaction rate.[8]
-
Data Presentation: Sharpless Asymmetric Epoxidation Conditions
| Substrate Type | Chiral Ligand | Temperature (°C) | Additive | Enantiomeric Excess (ee) (%) | Reference |
| Primary Allylic Alcohol | (+)-DET | -20 | 3Å Molecular Sieves | 90-95 | [11] |
| Secondary Allylic Alcohol | (-)-DIPT | -20 to -40 | 4Å Molecular Sieves | >90 | [3] |
| Prochiral Allylic Alcohol | (+)-DET | -20 | None | Can be lower | [12] |
Q2: The intramolecular cyclization to form the bicyclic ether is not proceeding as expected. What are the potential issues?
A2: The intramolecular cyclization of the epoxy alcohol to form the final bicyclic ether ring system can be sensitive to reaction conditions.
-
Incorrect Stereochemistry: The cyclization is likely an intramolecular SN2 reaction. If the stereochemistry of the epoxide and the alcohol are not correctly oriented, the reaction will not occur.
-
Solution: Ensure the correct enantiomer of the chiral tartrate was used in the Sharpless epoxidation to set the required stereochemistry.
-
-
Choice of Catalyst/Promoter: This cyclization may require acidic or basic conditions to proceed efficiently.
-
Solution: Screen mild acid catalysts (e.g., p-toluenesulfonic acid) or bases (e.g., sodium hydride) to promote the intramolecular ring-opening of the epoxide. The choice will depend on the stability of the rest of the molecule.
-
Troubleshooting Workflow for Low Yield in Sharpless Asymmetric Epoxidation
Caption: A logical workflow for diagnosing and solving common causes of low yields in Sharpless epoxidation.
Experimental Protocols
General Protocol for Pechmann Condensation
-
To a round-bottom flask, add the substituted phenol (1.0 equiv.), the β-ketoester (1.1 equiv.), and the acid catalyst (e.g., 10-20 mol%).
-
If using a solvent, add the anhydrous solvent. For solvent-free conditions, proceed to the next step.
-
Heat the reaction mixture to the desired temperature (e.g., 110-120 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, pour the mixture into ice water and collect the precipitate.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[13][14]
General Protocol for Sharpless Asymmetric Epoxidation
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add activated 3Å or 4Å molecular sieves.
-
Add anhydrous dichloromethane (B109758) (CH2Cl2) and cool the flask to -20 °C.
-
To the cooled solution, add titanium(IV) isopropoxide (5-10 mol%) followed by the chiral diethyl tartrate (DET) (6-12 mol%). Stir for 30 minutes at -20 °C to form the catalyst.
-
Add the allylic alcohol substrate (1.0 equiv.) to the reaction mixture.
-
Slowly add a solution of tert-butyl hydroperoxide (TBHP) in decane (B31447) (1.5-2.0 equiv.) dropwise, maintaining the temperature at -20 °C.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Allow the mixture to warm to room temperature and stir for at least 1 hour.
-
Filter the mixture through a pad of celite to remove titanium salts, washing with CH2Cl2.
-
Separate the layers of the filtrate, and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[8][15]
Disclaimer: The synthetic route described herein is a plausible pathway based on established chemical principles. The troubleshooting advice is based on common issues encountered in these types of reactions. Actual experimental results may vary, and optimization will be required for each specific step.
References
- 1. dl.astm.org [dl.astm.org]
- 2. researchgate.net [researchgate.net]
- 3. orgosolver.com [orgosolver.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions: an easy access to coumarins and annulated pyrano[2,3-f] and [3,2-f]indoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 13. jsynthchem.com [jsynthchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Overcoming solubility problems of Dihydromicromelin B in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydromicromelin B, focusing on overcoming solubility challenges in in vitro experiments.
Troubleshooting Guide: Solubility Issues
Problem: Precipitate forms when adding this compound stock solution to aqueous media.
This is a common issue when diluting a compound dissolved in a non-aqueous solvent into a cell culture medium or buffer. The drastic change in solvent polarity causes the compound to crash out of solution.
| Solution | Detailed Steps | Pros | Cons |
| Optimize Final Solvent Concentration | 1. Determine the maximum tolerable percentage of your primary solvent (e.g., DMSO) for your specific cell line or assay. Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, but this should be experimentally verified.2. Adjust the concentration of your this compound stock solution so that the final concentration of the solvent in your assay does not exceed this limit.3. When diluting, add the stock solution to the media dropwise while vortexing or gently swirling to facilitate rapid mixing and minimize localized high concentrations. | Simple to implement; avoids introducing additional potentially confounding substances. | May not be sufficient for achieving high final concentrations of this compound. |
| Use a Co-Solvent | 1. Prepare a stock solution of this compound in DMSO.2. For in vivo formulations, a suggested method is to take 50 µL of the DMSO stock, add 300 µL of PEG300, mix well, then add 50 µL of Tween 80, mix well, and finally add 600 µL of Saline/PBS/ddH₂O.[1] This approach can be adapted for in vitro use by carefully considering the final concentrations of each component and their potential effects on your experimental system. | Can significantly improve the solubility of the compound in aqueous solutions. | Introduces additional substances (PEG300, Tween 80) that could have their own biological effects or interfere with the assay. The toxicity of the co-solvents on the specific cell line must be evaluated. |
| Sonication | 1. After diluting the this compound stock solution in your aqueous medium, place the tube in a bath sonicator.2. Sonicate for 5-10 minutes.3. Visually inspect for any remaining precipitate. | Can help to break up small aggregates and re-dissolve the compound. | May not be effective for highly insoluble compounds and can generate heat, which might degrade the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Based on supplier information, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] The related compound, micromelin, is also soluble in DMSO, as well as chloroform, dichloromethane, ethyl acetate, and acetone.[3] For in vitro cell-based assays, DMSO is the most common choice.
Q2: What is the maximum concentration of this compound I can achieve?
Q3: My cells are showing toxicity even in the vehicle control. What could be the cause?
A3: If you are observing toxicity in your vehicle control (media + solvent), the concentration of the solvent (e.g., DMSO) is likely too high. It is crucial to run a vehicle control experiment to determine the maximum tolerated solvent concentration for your specific cell line. For most cell lines, the final concentration of DMSO should be kept below 0.5%.
Q4: Can I store the this compound stock solution? If so, under what conditions?
A4: this compound powder is typically stored at -20°C for long-term stability.[1][2] Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For short-term use, a stock solution in DMSO may be usable for up to two weeks when stored appropriately.[3]
Q5: Are there any known biological activities of this compound or related compounds?
A5: Yes, coumarins isolated from Micromelum minutum, the plant genus from which this compound is derived, have shown various biological activities. Several studies have reported cytotoxic effects of these compounds against different cancer cell lines, including T-lymphoblastic leukemia, promyelocytic leukemia, and others.[4][5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). The molecular weight of this compound is 290.271 g/mol .[1]
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C.
-
Protocol 2: General Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the cytotoxic effects of this compound on a cancer cell line.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerated level for the cells. Include a vehicle control (medium + DMSO) and a no-treatment control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the no-treatment control and plot a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: Workflow for preparing and testing this compound.
Caption: Potential mechanism of coumarin-induced apoptosis.
References
Optimizing Dihydromyricetin (DHM) Dosage for Cell-Based Assays: A Technical Guide
Disclaimer: Information provided is based on the available scientific literature for Dihydromyricetin (DHM), as "Dihydromicromelin B" did not yield sufficient specific data and is presumed to be a misspelling.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Dihydromyricetin (DHM) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Dihydromyricetin (DHM) and what are its primary cellular effects?
A1: Dihydromyricetin (DHM), also known as ampelopsin, is a natural flavonoid compound extracted from plants such as Ampelopsis grossedentata.[1][2] It is recognized for a variety of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[2][3][4] In cell-based assays, DHM has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and modulate key cellular signaling pathways related to inflammation and cell survival.
Q2: What is a good starting concentration range for DHM in my cell-based assay?
A2: The optimal concentration of DHM is highly dependent on the cell line and the specific biological effect being investigated. Based on published data, a broad starting range to consider is between 5 µM and 200 µM. For anti-inflammatory effects, lower concentrations may be effective, while for cytotoxicity in cancer cell lines, higher concentrations are often required. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store a DHM stock solution?
A3: DHM should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution (e.g., 50 mM). This stock solution should be stored at -20°C or -80°C to maintain stability. When preparing your working concentrations, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Which signaling pathways are known to be modulated by DHM?
A4: DHM has been shown to modulate several key signaling pathways, including:
-
NF-κB Pathway: DHM can inhibit the activation of NF-κB, a critical regulator of inflammation. It has been shown to prevent the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
-
p53 Pathway: In some cancer cells, DHM can activate the p53 tumor suppressor pathway, leading to the induction of apoptosis.
-
MAPK Pathway: Studies have indicated that DHM can possess anti-inflammatory effects by inhibiting the mitogen-activated protein kinase (MAPK) signaling pathway.
-
Nrf2 Pathway: DHM can activate the Nrf2 pathway, which is a primary regulator of the cellular antioxidant response.
-
AMPK/SIRT1 Pathway: DHM has been shown to inhibit inflammatory responses through the up-regulation of the AMPK/SIRT1 pathway.
-
PLC-CaMKK-AMPK Pathway: Dihydromyricetin has been found to resist inflammation-induced insulin (B600854) resistance by activating the Ca2+-CaMKK-AMPK signaling pathway.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death in control group | Solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically ≤ 0.1%). Run a solvent-only control to verify. |
| Inconsistent results between experiments | DHM stock solution degradation. | Aliquot the DHM stock solution upon preparation to avoid multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C and protect from light. |
| No observable effect of DHM at expected concentrations | Cell line is resistant to DHM. | Increase the concentration range of DHM in your dose-response experiment. Consider a longer incubation time. Verify the identity and health of your cell line. |
| Poor bioavailability or instability of DHM in media. | While less common in vitro, ensure the DHM is properly dissolved and mixed in the media before adding to cells. Some studies suggest poor bioavailability can be a factor in vivo. | |
| Unexpected cell proliferation at low DHM concentrations | Hormetic effect (biphasic dose-response). | This phenomenon has been observed with some compounds. Carefully document the dose-response curve. The inhibitory effects are typically seen at higher concentrations. |
Quantitative Data Summary
The following tables summarize the 50% inhibitory concentration (IC50) values of DHM in various cancer cell lines. These values can serve as a reference for designing your experiments.
Table 1: IC50 Values of Dihydromyricetin (DHM) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A2780 | Ovarian Cancer | 24 | 336.0 |
| HepG2 | Hepatocellular Carcinoma | 24 | 168 |
| QGY7701 | Hepatocellular Carcinoma | - | ~100 (selected concentration) |
| SMMC7721 | Hepatocellular Carcinoma | - | ~200 (selected concentration) |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay methodology.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the effect of DHM on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
DHM Treatment: The following day, treat the cells with various concentrations of DHM (e.g., 5, 10, 25, 50, 100, 150 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of DMSO as the highest DHM concentration).
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot Analysis for NF-κB Pathway Activation
This protocol allows for the examination of DHM's effect on key proteins in the NF-κB signaling pathway.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with DHM with or without an inflammatory stimulus (e.g., TNF-α). After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Dihydromyricetin (DHM) inhibits the NF-κB signaling pathway.
Caption: General workflow for an MTT cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydromyricetin Induces Apoptosis and Reverses Drug Resistance in Ovarian Cancer Cells by p53-mediated Downregulation of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydromyricetin Enhances the Chemo-Sensitivity of Nedaplatin via Regulation of the p53/Bcl-2 Pathway in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Dihydromicromelin B purification by chromatography
Welcome to the technical support center for the chromatographic purification of Dihydromicromelin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of this natural product.
Frequently Asked Questions (FAQs)
Q1: What is a general chromatographic strategy for the purification of this compound?
A1: A common strategy for the purification of coumarins like this compound from plant extracts involves a multi-step chromatographic approach.[1][2] This typically begins with preliminary fractionation of the crude extract using open column chromatography on silica (B1680970) gel, followed by further purification using Sephadex LH-20.[1] The final purification is often achieved with semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[3]
Q2: Which stationary phases are most suitable for this compound purification?
A2: For the initial cleanup and fractionation, silica gel is a standard choice for normal-phase chromatography.[1][2] For the final purification step, a reversed-phase column, such as a C18, is frequently used in HPLC to achieve high resolution.[3]
Q3: What are the typical mobile phases used for the purification of coumarins?
A3: In normal-phase chromatography on silica gel, a non-polar solvent system with a polar modifier is common, such as a gradient of hexane (B92381) and ethyl acetate (B1210297) or hexane and acetone.[2] For reversed-phase HPLC, a mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile (B52724) is typically employed, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
Q4: How can I monitor the purification process?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique to monitor the separation of fractions from open column chromatography. For HPLC, a UV detector is commonly used, as coumarins typically exhibit strong UV absorbance.
Q5: I am observing low yield of this compound after purification. What could be the reasons?
A5: Low yield can be attributed to several factors. The compound may be present in low concentrations in the source material. It could also be due to degradation of the compound during extraction or purification. Inefficient extraction methods or suboptimal chromatographic conditions can also lead to significant loss of the target molecule. It is also possible that the compound is being irreversibly adsorbed onto the stationary phase.
Troubleshooting Guide
This guide addresses specific problems that may arise during the chromatographic purification of this compound.
Problem 1: Poor Separation of this compound from Impurities
Possible Causes & Solutions
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase by systematically varying the solvent ratio to improve resolution. In reversed-phase HPLC, a shallower gradient or isocratic elution with a lower percentage of the organic solvent may enhance separation. |
| Incorrect Stationary Phase | If resolution is still poor after mobile phase optimization, consider a different stationary phase. For example, if using a C18 column, a phenyl-hexyl or a column with a different particle size could provide different selectivity. |
| Column Overloading | Injecting too much sample can lead to broad, overlapping peaks. Reduce the sample concentration or injection volume. |
| Column Deterioration | Over time, column performance can degrade. Try cleaning the column according to the manufacturer's instructions or replace it with a new one. |
Problem 2: Peak Tailing of this compound
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions with Stationary Phase | Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the analyte, causing tailing. Add a small amount of a competitive agent, like triethylamine, to the mobile phase, or use an end-capped column. Adding a small amount of acid (e.g., 0.1% formic acid) can also help by protonating the analyte and reducing secondary interactions. |
| Column Contamination | Contaminants from previous injections can accumulate on the column. Flush the column with a strong solvent to remove strongly retained compounds. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase. |
Problem 3: Unstable Baseline
Possible Causes & Solutions
| Cause | Solution |
| Air Bubbles in the System | Air bubbles in the pump or detector can cause baseline fluctuations. Degas the mobile phase thoroughly and purge the HPLC system. |
| Contaminated Mobile Phase or Detector | Impurities in the mobile phase or a contaminated detector cell can lead to a noisy or drifting baseline. Use HPLC-grade solvents and filter all mobile phases. Clean the detector cell according to the manufacturer's protocol. |
| Temperature Fluctuations | Variations in ambient temperature can affect the refractive index of the mobile phase and detector performance. Use a column oven and ensure the detector is in a temperature-stable environment. |
Problem 4: Irreproducible Retention Times
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Mobile Phase Preparation | Small variations in mobile phase composition can lead to shifts in retention time. Prepare mobile phases carefully and consistently. For gradient elution, ensure the pump's proportioning valves are working correctly. |
| Column Equilibration | Insufficient column equilibration between runs can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Pump Malfunction | Leaks or faulty check valves in the pump can lead to an inconsistent flow rate. Check for leaks and service the pump as needed. |
Experimental Protocols
General Protocol for the Isolation of Coumarins from Micromelum Species
This protocol is a generalized procedure based on methodologies reported for the isolation of coumarins from the Micromelum genus and should be optimized for this compound.
-
Extraction: The dried and powdered plant material (e.g., leaves and stems) is extracted successively with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.
-
Preliminary Fractionation (Silica Gel Column Chromatography):
-
The ethyl acetate extract, often rich in coumarins, is subjected to silica gel column chromatography.
-
The column is typically eluted with a gradient solvent system, such as hexane-ethyl acetate or hexane-acetone, starting with 100% hexane and gradually increasing the polarity.[2]
-
Fractions are collected and monitored by TLC. Fractions with similar TLC profiles are combined.
-
-
Intermediate Purification (Sephadex LH-20 Column Chromatography):
-
Fractions containing the target compound are further purified on a Sephadex LH-20 column using a solvent such as methanol to remove pigments and other impurities.[1]
-
-
Final Purification (Semi-preparative HPLC):
-
The enriched fraction is subjected to semi-preparative HPLC on a C18 column.[3]
-
A typical mobile phase would be a gradient of methanol in water or acetonitrile in water, with 0.1% formic acid.
-
The elution is monitored by a UV detector at a wavelength appropriate for the compound's chromophore (e.g., 254 nm or 320 nm).
-
The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.
-
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing poor peak resolution.
Caption: A potential anti-inflammatory signaling pathway (NF-κB) that may be modulated by coumarins from Micromelum species.
References
- 1. Chemical constituents from stems and leaves of Micromelum integerrimum [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical constituents, cytotoxic activities and traditional uses of Micromelum minutum (Rutaceae): a review - MedCrave online [medcraveonline.com]
- 3. Rapid Identification of Coumarins from Micromelum falcatum by UPLC-HRMS/MS and Targeted Isolation of Three New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of coumarin-related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of many coumarin-related compounds?
A1: The poor oral bioavailability of coumarin (B35378) derivatives often stems from a combination of factors, including:
-
Low Aqueous Solubility: Many coumarin compounds are hydrophobic, leading to poor dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: Coumarins are susceptible to rapid metabolism in the gut wall and liver, primarily by cytochrome P450 enzymes (e.g., CYP2A6), before they can reach systemic circulation.
-
Efflux Transporter Activity: Some coumarin derivatives may be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compounds back into the intestinal lumen, thereby limiting their net absorption.
Q2: What are the main strategies to improve the oral bioavailability of coumarin derivatives?
A2: Several strategies can be employed to overcome the challenges of low oral bioavailability of coumarins:
-
Nanoformulations: Encapsulating coumarins into nanocarriers such as solid lipid nanoparticles (SLNs), liposomes, or polymeric nanoparticles can protect them from degradation, improve solubility, and enhance absorption.[1][2]
-
Prodrug Approach: Modifying the coumarin structure to create a prodrug can improve its physicochemical properties, such as lipophilicity and membrane permeability. The prodrug is then converted to the active coumarin compound in vivo.[3][4][5][6]
-
Structural Modification: Altering the chemical structure of the coumarin molecule can improve its pharmacokinetic properties. For instance, introducing specific functional groups can enhance solubility and metabolic stability.
-
Co-crystal Formation: Forming co-crystals of coumarins with suitable co-formers can significantly increase their aqueous solubility.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic coumarin molecules, forming inclusion complexes with improved water solubility and dissolution rates.[7][8]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of a Coumarin Derivative
Q: My coumarin derivative shows very low solubility in aqueous buffers, which is hindering my in vitro experiments. What can I do?
A: Low aqueous solubility is a common challenge with coumarin compounds. Here are some troubleshooting steps you can take:
-
Co-solvent Systems: Try dissolving your compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol (B145695) to create a concentrated stock solution. This stock can then be diluted into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough (typically <1%) to not interfere with your experiment.
-
pH Adjustment: The solubility of some coumarin derivatives can be pH-dependent. Investigate the pKa of your compound and assess its stability at different pH values. Adjusting the pH of your buffer might improve solubility.
-
Use of Solubilizing Excipients:
-
Cyclodextrins: These can form inclusion complexes with your compound, enhancing its solubility. You can prepare solutions with varying concentrations of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to find the optimal concentration for solubilization.[7][8]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to create micellar solutions that can solubilize hydrophobic compounds.
-
Issue 2: High Variability in Caco-2 Permeability Assays
Q: I am observing inconsistent results in my Caco-2 permeability assays for a series of coumarin derivatives. What could be the cause?
A: High variability in Caco-2 assays can arise from several factors. Here’s a guide to troubleshoot this issue:
-
Compound Solubility and Precipitation:
-
Problem: Your coumarin derivative may be precipitating in the culture medium.
-
Solution: Visually inspect the wells for any signs of precipitation. Ensure your compound is fully dissolved in the stock solution before diluting it into the medium. If solubility is an issue, consider using a lower compound concentration or a suitable solubilizing agent.
-
-
Cell Monolayer Integrity:
-
Problem: The integrity of the Caco-2 cell monolayer may be compromised.
-
Solution: Regularly check the transepithelial electrical resistance (TEER) values of your cell monolayers to ensure they are within the acceptable range. You can also perform a Lucifer Yellow permeability assay to confirm monolayer integrity.[9]
-
-
Efflux Transporter Activity:
-
Problem: Your compound might be a substrate for efflux transporters like P-gp, leading to high basolateral-to-apical transport and variability.
-
Solution: Conduct the permeability assay in both directions (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux. You can also co-administer a known P-gp inhibitor, like verapamil, to see if the permeability increases.[9]
-
-
Metabolism by Caco-2 Cells:
-
Problem: Caco-2 cells can metabolize some compounds, leading to lower than expected concentrations in the receiver compartment.
-
Solution: Analyze samples from both the donor and receiver compartments for the presence of metabolites using techniques like LC-MS/MS.
-
Data Presentation: Enhancing Coumarin Bioavailability
The following tables summarize quantitative data on the improvement of pharmacokinetic parameters of coumarin-related compounds using different bioavailability enhancement strategies.
Table 1: Enhancement of Oral Bioavailability of a Meptazinol (B1207559) Prodrug using a Coumarin-Based System [3][4]
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Meptazinol | 150 ± 30 | 0.5 | 320 ± 50 | 100 |
| Coumarin-Meptazinol Prodrug | 480 ± 70 | 1.0 | 1280 ± 150 | 400 |
Table 2: Pharmacokinetic Parameters of a Curcumin (B1669340) Derivative and its Solid Lipid Nanoparticle (SLN) Formulation in Rats [1][2]
| Formulation | Cmax (µg/L) | Tmax (h) | AUC (µg/L·h) | Half-life (h) | Fold Increase in AUC |
| Curcumin | 25.3 ± 5.1 | 0.5 | 54.2 ± 10.8 | 0.4 | - |
| CUD-SLN | 156.7 ± 31.3 | 2.0 | 2005.4 ± 401.1 | 14.7 | 37.0 |
CUD: A derivative of Curcumin
Table 3: Permeability of Various Coumarin Compounds in the Caco-2 Cell Model [10][11]
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| Coumarin 1 | 41.0 | 18.0 | < 1 |
| Coumarin 2 | 210.0 | 70.0 | < 1 |
| Coumarin 3 | 150.0 | 50.0 | < 1 |
| ... (for 18 coumarins) | ... | ... | ... |
Papp (A-B): Apparent permeability from apical to basolateral. Papp (B-A): Apparent permeability from basolateral to apical.
Experimental Protocols
Protocol 1: Preparation of Coumarin-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a high-pressure homogenization method for preparing coumarin-loaded SLNs.
Materials:
-
Coumarin derivative
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Distilled water
-
High-pressure homogenizer
Procedure:
-
Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Drug Incorporation: Disperse the coumarin derivative in the molten lipid with continuous stirring until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in distilled water and heat it to the same temperature as the lipid phase.
-
Formation of a Pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization at an optimized pressure (e.g., 500-1500 bar) for several cycles.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol outlines the steps for assessing the intestinal permeability of coumarin compounds using the Caco-2 cell model.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test coumarin compound
-
Lucifer Yellow (for monolayer integrity testing)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer.
-
Monolayer Integrity Test: Before the permeability experiment, measure the TEER of the cell monolayers. The TEER values should be above a predetermined threshold. Additionally, perform a Lucifer Yellow permeability assay to confirm the integrity of the tight junctions.
-
Preparation of Dosing Solutions: Dissolve the test coumarin compound in HBSS to the desired concentration.
-
Permeability Assay (Apical to Basolateral - A-B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber. c. Incubate the plates at 37°C with gentle shaking. d. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Permeability Assay (Basolateral to Apical - B-A): a. Follow the same procedure as the A-B assay, but add the dosing solution to the basolateral chamber and collect samples from the apical chamber.
-
Sample Analysis: Analyze the concentration of the coumarin compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Visualizations
Signaling Pathway: NF-κB Activation
Caption: The NF-κB signaling pathway and a potential point of inhibition by coumarin compounds.
Experimental Workflow: Nanoformulation Development
Caption: A typical experimental workflow for developing and evaluating a coumarin nanoformulation.
Logical Relationship: Strategy Selection for Bioavailability Enhancement
Caption: A decision tree for selecting a suitable bioavailability enhancement strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid lipid nanoparticle as an effective drug delivery system of a novel curcumin derivative: formulation, release in vitro and pharmacokinetics in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioavailability evaluation of coumarin-based prodrug of meptazinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A review of pharmacokinetic parameters of metabolites and prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the pharmacokinetics of prodrug and metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Coumarins permeability in Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Dihydromicromelin B Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of Dihydromicromelin B.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction, purification, and handling of this compound.
1. Low Yield of Crude Extract from Micromelum integerrimum
| Potential Cause | Recommended Solution |
| Improper Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound. | This compound is a coumarin, a class of compounds that are often extracted with solvents of intermediate polarity.[1] Consider using ethanol, methanol (B129727), or ethyl acetate. A mixture of solvents, such as ethanol/water, can also be effective.[1][2] |
| Inefficient Extraction Method: Passive extraction methods like maceration may not be sufficient for large-scale extraction.[3][4] | Employ more advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) to improve efficiency. These methods can reduce extraction time and solvent consumption. |
| Poor Quality of Plant Material: The concentration of this compound can vary depending on the age, part of the plant used, and growing conditions. | Ensure the use of high-quality, authenticated Micromelum integerrimum plant material. Different parts of the plant, such as leaves, stems, or roots, may have varying concentrations of the target compound. |
| Particle Size of Plant Material: Large particle size can limit solvent penetration and reduce extraction efficiency. | Grind the dried plant material to a fine powder to increase the surface area available for solvent contact. |
2. Difficulty in Purifying this compound
| Potential Cause | Recommended Solution |
| Co-extraction of Structurally Similar Compounds: Micromelum species are known to contain a variety of coumarins and other phytochemicals with similar polarities to this compound, making separation challenging. | A multi-step purification strategy is recommended. Start with a preliminary separation using column chromatography with silica (B1680970) gel or Sephadex LH-20. Follow this with a higher resolution technique like High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC). |
| Compound Tailing or Broad Peaks in Chromatography: This can be due to interactions with the stationary phase or issues with the mobile phase. | Optimize the mobile phase composition. For reverse-phase HPLC, a gradient elution with acetonitrile/water or methanol/water is often effective for separating coumarins. The addition of a small amount of acid (e.g., formic acid or acetic acid) can improve peak shape. |
| Low Recovery After Purification: The compound may be adsorbing to the stationary phase or degrading during the purification process. | Ensure that the chosen chromatographic media is appropriate for coumarins. If degradation is suspected, minimize exposure to light and high temperatures during purification. Furanocoumarins, a related class of compounds, are known to be sensitive to UV light. |
3. Instability of Purified this compound
| Potential Cause | Recommended Solution |
| Degradation upon Exposure to Light: Coumarins and furanocoumarins can be photosensitive. | Store the purified compound in amber vials or protect it from light. Conduct all handling procedures under low-light conditions. |
| Oxidation: The presence of oxygen can lead to the degradation of some phytochemicals. | Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures (-20°C or below) to minimize oxidation. |
| pH Instability: The stability of the compound may be dependent on the pH of the solution. | Conduct stability studies at different pH values to determine the optimal storage conditions. Buffer the solutions if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield of this compound from Micromelum integerrimum?
A1: The yield of specific coumarins from plant material can be highly variable. While there is no published data on the exact yield of this compound, yields of other coumarins from related plants are often in the range of milligrams per kilogram of dried plant material. For example, in one study on Peucedanum decursivum, the yields of various coumarins from 150 mg of crude extract were between 2.8 mg and 11.2 mg.
Q2: What analytical techniques are best for identifying and quantifying this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and effective method for the analysis of coumarins. For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential.
Q3: Are there any known safety precautions for handling this compound?
Q4: Can this compound be synthesized chemically?
A4: While there are general synthetic methods for coumarins and angular furanocoumarins, a specific, scalable total synthesis for this compound has not been widely reported in the literature. The development of a synthetic route would be a significant undertaking but could provide a more consistent and scalable source of the compound compared to extraction from natural sources.
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Coumarins (Hypothetical Data)
| Extraction Method | Solvent | Temperature (°C) | Time (hours) | Crude Extract Yield (%) | This compound Purity in Crude Extract (%) |
| Maceration | Ethanol | 25 | 72 | 8.5 | 0.8 |
| Soxhlet Extraction | Ethyl Acetate | 77 | 24 | 12.2 | 1.5 |
| Ultrasound-Assisted Extraction (UAE) | Methanol | 40 | 2 | 15.8 | 2.1 |
| Supercritical Fluid Extraction (SFE) | CO₂ with Ethanol modifier | 50 | 4 | 7.3 | 3.5 |
Table 2: Purification Step Comparison (Hypothetical Data)
| Purification Step | Stationary Phase | Mobile Phase | Loading (mg crude/g stationary phase) | Recovery of this compound (%) | Purity of this compound (%) |
| Silica Gel Column Chromatography | Silica Gel 60 | Hexane (B92381):Ethyl Acetate gradient | 50 | 75 | 45 |
| Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Methanol | 30 | 85 | 60 |
| Preparative HPLC | C18 | Acetonitrile:Water gradient | 10 | 60 | >98 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of this compound from Micromelum integerrimum
-
Preparation of Plant Material: Dry the leaves and stems of Micromelum integerrimum at 40°C for 48 hours and grind them into a fine powder (particle size < 0.5 mm).
-
Extraction:
-
Place 100 g of the powdered plant material into a 2 L beaker.
-
Add 1 L of methanol to the beaker.
-
Place the beaker in an ultrasonic bath.
-
Sonicate the mixture for 2 hours at a frequency of 40 kHz and a temperature of 40°C.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Drying: Dry the resulting crude extract in a vacuum oven at 40°C to a constant weight.
Protocol 2: Two-Step Purification of this compound
Step A: Silica Gel Column Chromatography
-
Column Packing: Pack a glass column (5 cm diameter, 50 cm length) with 250 g of silica gel 60 slurried in hexane.
-
Sample Loading: Dissolve 10 g of the crude extract in a minimal amount of dichloromethane (B109758) and adsorb it onto 20 g of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions of 50 mL and monitor them by thin-layer chromatography (TLC) using a UV lamp (254 nm and 365 nm) to identify the fractions containing coumarins.
-
Pooling and Concentration: Pool the fractions containing the target compound and concentrate them using a rotary evaporator.
Step B: Preparative HPLC
-
Column and Mobile Phase: Use a C18 preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm). The mobile phase consists of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 30% B
-
5-40 min: 30-70% B (linear gradient)
-
40-45 min: 70-100% B (linear gradient)
-
45-50 min: 100% B
-
50-55 min: 100-30% B (linear gradient)
-
55-60 min: 30% B
-
-
Injection and Fraction Collection: Dissolve the enriched fraction from the silica gel column in the mobile phase. Inject an appropriate volume onto the column. Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.
-
Final Processing: Concentrate the collected fraction under reduced pressure and then lyophilize to obtain pure this compound.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low yield of this compound.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A critical look at challenges and future scopes of bioactive compounds and their incorporations in the food, energy, and pharmaceutical sector - PMC [pmc.ncbi.nlm.nih.gov]
Dihydromicromelin B protocol modifications for specific cell lines
Disclaimer: Extensive literature searches did not yield specific experimental protocols or biological activity data for Dihydromicromelin B. The following protocols, troubleshooting guides, and FAQs are based on established methodologies for structurally related coumarin (B35378) derivatives. This information should serve as a starting point for your experiments, and optimization for your specific cell line and experimental conditions is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A: While specific data for this compound is unavailable, coumarin derivatives typically exert their cytotoxic effects on cancer cells through various mechanisms. These include the induction of apoptosis (programmed cell death), modulation of key signaling pathways involved in cell survival and proliferation such as the PI3K/Akt/mTOR and NF-κB pathways, and cell cycle arrest.[1][2][3] It is plausible that this compound acts through one or more of these mechanisms.
Q2: How should I dissolve this compound for in vitro experiments?
A: Coumarin compounds are often soluble in organic solvents.[4] Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing stock solutions of coumarin derivatives for cell culture experiments.[5] It is crucial to keep the final concentration of DMSO in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: My cells show high toxicity even at low concentrations of the compound. What could be the cause?
A: Unexpectedly high toxicity can be due to several factors:
-
Compound Instability: Ensure the compound is stored correctly and prepare fresh stock solutions.
-
High Solvent Concentration: Your cell line might be particularly sensitive to DMSO. Run a vehicle-only control to determine the toxicity threshold for your specific cells.
-
Cell Line Sensitivity: The chosen cell line may be highly sensitive to the compound's mechanism of action.
-
Contamination: Check for microbial contamination in your cell cultures, which can cause cell death.
Q4: I'm observing high well-to-well variability in my cytotoxicity assay. What can I do?
A: High variability often stems from inconsistent pipetting of cells, compound, or assay reagents. Ensure your pipettes are calibrated and maintain a consistent technique. Uneven cell seeding can also contribute to variability; ensure you have a homogenous single-cell suspension before plating.
Troubleshooting Guides
Problem 1: Low Viability in Negative Control (Vehicle-Only) Wells
-
Potential Cause: The concentration of the solvent (e.g., DMSO) may be too high for your cell line.
-
Recommended Action: Perform a dose-response experiment for the vehicle alone to determine a non-toxic concentration (typically <0.5%). Ensure the final solvent concentration is consistent across all treatment and control wells.
Problem 2: Inconsistent or Unexpected Western Blot Results
-
Potential Cause: Issues with protein extraction, quantification, or antibody quality.
-
Recommended Action:
-
Ensure complete cell lysis and accurate protein quantification using a reliable method like a BCA assay.
-
Load equal amounts of protein in each lane of the gel.
-
Use validated primary antibodies at the recommended dilution and optimize incubation times.
-
Include appropriate loading controls (e.g., β-actin, GAPDH) to normalize for protein loading.
-
Problem 3: Difficulty in Detecting Apoptosis
-
Potential Cause: The chosen time point or compound concentration may not be optimal for inducing detectable apoptosis. Apoptosis is a dynamic process, and the window for detection can be narrow.
-
Recommended Action:
-
Perform a time-course and dose-response experiment to identify the optimal conditions for apoptosis induction.
-
Use a sensitive detection method like Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Include both early (e.g., 6-12 hours) and late (e.g., 24-48 hours) time points in your initial experiments.
-
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC₅₀) values for various coumarin derivatives against different cancer cell lines. This data is intended for comparative purposes, as IC₅₀ values are highly dependent on the specific compound, cell line, and experimental conditions used.
| Coumarin Derivative | Cancer Cell Line | Assay Type | IC₅₀ Value (µM) | Reference |
| 5-Geranyloxy-7-methoxycoumarin | SW480 (Colon) | Proliferation | ~37 (estimated from 67% inhibition at 25 µM) | |
| 5-Geranyloxypsoralen | MCF-7 (Breast) | Cytotoxicity | ~138.51 µg/mL | |
| 5-Geranyloxy-7-methoxycoumarin | MCF-7 (Breast) | Cytotoxicity | ~204.69 µg/mL | |
| 7,8-Diacetoxy-3-(4-methylsulfonyl phenyl) coumarin | PC-3 (Prostate) | Cytotoxicity | Not specified, but most active of series | |
| Coumarin-3-yl-thiazol-3-yl-1,2,4-triazolin-3-one derivative | MDA-MBA-231 (Breast) | Cytotoxicity | 0.16 | |
| Coumarin-3-yl-thiazol-3-yl-1,2,4-triazolin-3-one derivative | A549 (Lung) | Cytotoxicity | 0.17 | |
| Coumarin–thiazole hybrid | MCF-7 (Breast) | Cytotoxicity | ~7.5 µg/mL | |
| Coumarin–1,2,3-triazole hybrid | CaCo-2 (Colon) | Proliferation | 9.7 |
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (or other test compound)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be less than 0.1%. Remove the old medium and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells after treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Western Blot Analysis
This protocol detects changes in the expression of specific proteins involved in signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p-Akt, Akt, p-NF-κB, NF-κB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated and untreated cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities to determine changes in protein expression.
Visualizations
Caption: General experimental workflow for assessing the effects of this compound.
Caption: Potential signaling pathways affected by coumarin derivatives leading to apoptosis.
Caption: Logical workflow for troubleshooting unexpectedly high cytotoxicity results.
References
- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives [mdpi.com]
- 2. A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 4. Quantification of Coumarins in Aqueous Extract of Pterocaulon balansae (Asteraceae) and Characterization of a New Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Micromelins, with a Focus on Dihydromicromelin B
A comprehensive review of the existing experimental data on the bioactivities of coumarins isolated from the genus Micromelum. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products.
The genus Micromelum, belonging to the Rutaceae family, is a rich source of bioactive secondary metabolites, particularly coumarins. These compounds have garnered significant interest for their potential pharmacological applications. This guide provides a comparative overview of the bioactivity of various micromelins, with a particular focus on dihydromicromelin B. However, it is crucial to note that while several micromelins have been evaluated for their biological effects, specific experimental data on the bioactivity of this compound remains largely unavailable in the current scientific literature. Therefore, this comparison is primarily based on data from other prominent micromelin (B228078) derivatives.
Cytotoxic Activity of Micromelins
The most extensively studied bioactivity of micromelins is their cytotoxicity against various cancer cell lines. Multiple studies have isolated different coumarins from Micromelum minutum and evaluated their potential as anticancer agents.
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several micromelins against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| Micromelin | KKU-100 | Cholangiocarcinoma | 9.2 | - | [1] |
| Microminutin | KKU-100 | Cholangiocarcinoma | 1.719 | - | [1] |
| Murrangatin | KKU-100 | Cholangiocarcinoma | 2.9 | - | [1] |
| Minumicrolin | KKU-100 | Cholangiocarcinoma | 10.2 | - | [1] |
| 2',3'-Epoxyisocapnolactone | CEM-SS | T-lymphoblastic leukemia | 3.9 | 13.5 | [2] |
| HL60 | Promyelocytic leukemia | 4.2 | - | ||
| 8-Hydroxyisocapnolactone-2',3'-diol | CEM-SS | T-lymphoblastic leukemia | 2.9 | - | |
| HL60 | Promyelocytic leukemia | 2.5 | - | ||
| HeLa | Cervical cancer | 6.9 | - | ||
| HepG2 | Liver cancer | 5.9 | - | ||
| Clauslactone E | K562 | Leukemia | - | 12.1 | |
| K562/ADM | Doxorubicin-resistant Leukemia | - | 10.8 | ||
| Leishmania major | - | - | 9.8 | ||
| Minutin B | SBC3 | Lung adenocarcinoma | - | 9.6 | |
| A549 | Lung adenocarcinoma | - | 17.5 | ||
| K562 | Leukemia | - | 8.7 | ||
| K562/ADM | Doxorubicin-resistant Leukemia | - | 6.7 |
Note: Data for this compound is not currently available in the cited literature.
Anti-inflammatory and Antiviral Activities
While cytotoxicity is the most documented bioactivity, some coumarins from Micromelum and related genera have shown potential anti-inflammatory and antiviral effects. For instance, certain coumarins have been reported to inhibit the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO). The antiviral potential of coumarins against a range of viruses has also been a subject of investigation.
However, specific studies on the anti-inflammatory and antiviral activities of this compound and a direct comparison with other micromelins are currently lacking.
Experimental Protocols
The evaluation of the cytotoxic activity of micromelins is predominantly carried out using the MTT assay.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., micromelins) and a vehicle control (e.g., DMSO). Include a positive control (a known cytotoxic agent) and a negative control (untreated cells).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Potential Signaling Pathways
The cytotoxic effects of many natural products are often mediated through the induction of apoptosis (programmed cell death) and the modulation of inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) signaling pathway. While specific mechanistic studies on micromelins are limited, their potent cytotoxic activity suggests a potential interaction with these fundamental cellular processes.
Apoptosis Signaling Pathway
Apoptosis is a crucial process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.
Caption: Overview of the extrinsic and intrinsic apoptosis pathways.
NF-κB Signaling Pathway
The NF-κB pathway plays a critical role in regulating the immune and inflammatory responses, as well as cell survival and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell survival and resistance to therapy. Inhibition of this pathway is a key strategy in cancer drug discovery.
References
A Comparative Guide to Natural Coumarins: Dihydromicromelin B in Context
A comparative analysis of Dihydromicromelin B with other notable natural coumarins is currently hampered by a lack of publicly available experimental data on its specific biological activities. While this compound is a known natural product isolated from the plant genus Micromelum, extensive research detailing its cytotoxic, anti-inflammatory, or other pharmacological effects is not present in the accessible scientific literature.
This guide, therefore, provides a comparative overview of other coumarins isolated from Micromelum minutum, the source of this compound, and contrasts their activities with well-characterized natural coumarins: the anti-inflammatory agent umbelliferone (B1683723) , the anticancer compound esculetin , and the widely used anticoagulant warfarin . This comparison aims to offer a valuable contextual framework for researchers and drug development professionals interested in the therapeutic potential of coumarins.
Quantitative Comparison of Biological Activities
The following table summarizes the available quantitative data for the cytotoxic and anti-inflammatory activities of selected coumarins. It is important to reiterate that specific data for this compound is not available.
| Compound | Biological Activity | Assay System | Measurement | Value |
| From Micromelum minutum | ||||
| 2′,3′-epoxyisocapnolactone | Cytotoxicity | T-lymphoblastic leukemia (CEM-SS) cells | IC₅₀ | 3.9 µg/mL |
| 8-hydroxyisocapnolactone-2′,3′-diol | Cytotoxicity | T-lymphoblastic leukemia (CEM-SS) cells | IC₅₀ | 2.9 µg/mL |
| Reference Coumarins | ||||
| Umbelliferone | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | IC₅₀ (NO) | 705.1 µg/mL[1] |
| Esculetin | Anticancer | Human hepatocellular carcinoma (SMMC-7721) | IC₅₀ | 2.24 mM[2] |
| Warfarin | Anticoagulant | Human plasma | Therapeutic INR | 2.0 - 3.0 |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response. INR (International Normalized Ratio) is a standardized measurement of the time it takes for blood to clot.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to determine the biological activities of the compared coumarins.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Plating: Cancer cell lines (e.g., CEM-SS, SMMC-7721) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., esculetin) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for another 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Compound and LPS Treatment: The cells are pre-treated with different concentrations of the test compound (e.g., umbelliferone) for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated compared to LPS-stimulated cells without compound treatment, and the IC₅₀ value is determined.
Anticoagulant Assay (Prothrombin Time/International Normalized Ratio)
The prothrombin time (PT) test measures how long it takes for a clot to form in a sample of blood. The INR is a calculation that adjusts for variations in the thromboplastin (B12709170) reagents used in different laboratories.
-
Blood Sample Collection: A blood sample is drawn from the patient into a tube containing an anticoagulant (e.g., sodium citrate) to prevent it from clotting immediately.
-
Plasma Separation: The blood sample is centrifuged to separate the plasma from the blood cells.
-
PT Test: A reagent containing tissue factor (thromboplastin) and calcium is added to the plasma sample, and the time it takes for a clot to form is measured.
-
INR Calculation: The patient's PT result is divided by a standard PT value and raised to the power of the International Sensitivity Index (ISI) of the thromboplastin reagent to calculate the INR.
-
Dose Adjustment: The dose of the anticoagulant (e.g., warfarin) is adjusted to maintain the INR within the target therapeutic range.[3]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.
Anti-inflammatory Signaling Pathway of Umbelliferone
Umbelliferone has been shown to exert its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[4] This pathway, when activated by stimuli like LPS, leads to the activation of the transcription factor NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[4]
Caption: Umbelliferone's inhibition of the TLR4 signaling pathway.
Anticancer Signaling Pathway of Esculetin
Esculetin has been demonstrated to induce apoptosis in cancer cells through the mitochondrial-dependent pathway. It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases.
Caption: Esculetin's induction of apoptosis via the mitochondrial pathway.
General Experimental Workflow for Coumarin (B35378) Bioactivity Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of the biological activity of a natural product like a coumarin.
Caption: A generalized workflow for natural product bioactivity studies.
References
- 1. Mechanism of anti-inflammatory activity of umbelliferone 6-carboxylic acid isolated from Angelica decursiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Esculetin, a coumarin derivative, exerts in vitro and in vivo antiproliferative activity against hepatocellular carcinoma by initiating a mitochondrial-dependent apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antioxidant effects of umbelliferone in chronic alcohol-fed rats - PMC [pmc.ncbi.nlm.nih.gov]
Dihydromyricetin B: An In Vivo Anticancer Contender - A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo anticancer effects of Dihydromyricetin (B1665482) (DHM), a promising natural compound, against established chemotherapeutic agents, Nedaplatin and Sorafenib (B1663141), in the context of hepatocellular carcinoma (HCC).
In Vivo Anticancer Efficacy: A Head-to-Head Comparison
Dihydromyricetin has demonstrated significant tumor-suppressive activity in preclinical in vivo models of HCC. A key study utilizing a Hep3B xenograft model in nude mice revealed a substantial reduction in tumor growth upon DHM treatment. To contextualize its efficacy, this guide compares the performance of DHM with Nedaplatin, a platinum-based chemotherapy drug, and Sorafenib, a multi-kinase inhibitor and the standard of care for advanced HCC.
| Compound | Animal Model | Cell Line | Dosage | Administration Route | Tumor Growth Inhibition | Final Tumor Weight (Mean ± SD) | Reference |
| Dihydromyricetin (DHM) | Nude Mice | Hep3B | Not specified in mg/kg | Not specified | Superior to Nedaplatin | 0.26 ± 0.066 g | [1][2] |
| Nedaplatin (NDP) | Nude Mice | Hep3B | Not specified | Not specified | Significant vs. Control | 0.65 ± 0.169 g | [1][2] |
| Control | Nude Mice | Hep3B | Vehicle | Not specified | - | 1.73 ± 0.284 g | [1][2] |
| Sorafenib | SCID Mice | PLC/PRF/5 | 10 mg/kg/day | Oral | 49% | Not reported | [3] |
| Sorafenib | SCID Mice | PLC/PRF/5 | 30 mg/kg/day | Oral | 100% (complete inhibition) | Not reported | [3] |
| Sorafenib | SCID Mice | PLC/PRF/5 | 100 mg/kg/day | Oral | Partial tumor regression in 50% of mice | Not reported | [3] |
| Sorafenib | Xenograft Mice | HuH-7 | 40 mg/kg/day | Oral | 40% | Not reported | [4] |
| Sorafenib & Artesunate (B1665782) | Nude Mice | Hep3B | Not specified | Not specified | Significantly enhanced suppression vs. Sorafenib alone | Not reported | [5] |
Note: Direct comparison of tumor growth inhibition percentages between studies should be approached with caution due to variations in experimental models and methodologies.
Experimental Protocols
A clear understanding of the experimental design is crucial for the interpretation and replication of in vivo studies. Below are the detailed methodologies for the key experiments cited in this guide.
Hepatocellular Carcinoma Xenograft Model
This model is a cornerstone for in vivo evaluation of anticancer agents.
-
Animal Model: Immunocompromised mice, typically athymic nude mice or Severe Combined Immunodeficient (SCID) mice, 4-6 weeks old, are used to prevent rejection of human tumor xenografts.[6]
-
Cell Line: Human hepatocellular carcinoma cell lines, such as Hep3B or PLC/PRF/5, are cultured under standard conditions.[1][2][3]
-
Cell Preparation and Injection:
-
Cells are harvested during the exponential growth phase.
-
A cell suspension is prepared in a suitable medium (e.g., PBS or serum-free medium).
-
A specific number of viable cells (typically 1 x 10^6 to 5 x 10^6) are injected subcutaneously into the flank of each mouse.[6]
-
-
Tumor Growth Monitoring:
-
Drug Administration:
-
Dihydromyricetin (DHM): The specific dosage and administration route for the cited Hep3B xenograft study were not detailed in the available abstracts.[1][2]
-
Nedaplatin (NDP): The specific dosage and administration route for the cited Hep3B xenograft study were not detailed in the available abstracts.[1][2]
-
Sorafenib: Administered orally, typically daily, at doses ranging from 10 mg/kg to 100 mg/kg.[3][4]
-
-
Endpoint and Analysis:
-
The experiment is terminated when tumors in the control group reach a predetermined size.
-
Mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition is calculated based on the differences in tumor volume and weight between treated and control groups.
-
Tissues may be collected for further analysis, such as immunohistochemistry or Western blotting.
-
Unraveling the Mechanisms: Signaling Pathways
The anticancer effects of these compounds are mediated through distinct signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Dihydromyricetin (DHM): Targeting the PI3K/Akt/mTOR and Apoptotic Pathways
DHM exerts its anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis.[8] It has been shown to inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth and proliferation.[8] Furthermore, DHM promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins such as cleaved Caspase-3 and cleaved Caspase-9.[1][9]
Caption: Dihydromyricetin's dual mechanism of action.
Nedaplatin: Inducing DNA Damage and p53-Mediated Apoptosis
As a platinum-based agent, Nedaplatin's primary mechanism of action involves the formation of DNA adducts. This DNA damage triggers a cellular stress response, leading to the activation of the p53 tumor suppressor protein.[10][11] Activated p53 can then initiate apoptosis, a form of programmed cell death, effectively eliminating the cancer cells.[12]
Caption: Nedaplatin's DNA damage-induced apoptotic pathway.
Sorafenib: A Multi-Pronged Attack on Proliferation and Angiogenesis
Sorafenib is a multi-kinase inhibitor that targets several key pathways implicated in tumor growth and angiogenesis.[13] It effectively blocks the Raf/MEK/ERK signaling cascade, which is crucial for cancer cell proliferation.[3][14] Additionally, Sorafenib inhibits vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), thereby disrupting the formation of new blood vessels that supply tumors with essential nutrients.[3][13]
Caption: Sorafenib's dual inhibition of angiogenesis and proliferation.
Conclusion
Dihydromyricetin demonstrates promising in vivo anticancer activity in hepatocellular carcinoma models, with an efficacy that appears to be superior to Nedaplatin in the single comparative study available. Its mechanism of action, involving the inhibition of the PI3K/Akt/mTOR pathway and induction of apoptosis, presents a compelling case for its further development as a potential therapeutic agent. While Sorafenib remains a potent inhibitor of HCC through its targeting of the Raf/MEK/ERK pathway and angiogenesis, the emergence of natural compounds like DHM offers exciting new avenues for cancer therapy. Further research, including direct comparative in vivo studies with Sorafenib and more detailed pharmacokinetic and toxicity profiling, is warranted to fully elucidate the therapeutic potential of Dihydromyricetin.
References
- 1. Anticancer effects of dihydromyricetin on the proliferation, migration, apoptosis and in vivo tumorigenicity of human hepatocellular carcinoma Hep3B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic antitumor activity of sorafenib and artesunate in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Anticancer effects of dihydromyricetin on the proliferation, migration, apoptosis and in vivo tumorigenicity of human hepatocellular carcinoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The relationship between cisplatin-induced apoptosis and p53, bcl-2 and bax expression in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alteration in p53 pathway and defect in apoptosis contribute independently to cisplatin-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation and involvement of p53 in cisplatin-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting the Ras/Raf/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Dihydromicromelin B Derivatives: A Comparative Analysis of Structure-Activity Relationships in Cytotoxicity
Due to the limited availability of specific research on the structure-activity relationship (SAR) of Dihydromicromelin B derivatives, this guide will focus on the well-characterized sesquiterpene lactone, parthenolide (B1678480), as a representative model. The principles of SAR and experimental methodologies discussed herein are broadly applicable to the study of other sesquiterpene lactones, including potential future studies on this compound and its analogues.
Parthenolide, a natural product isolated from feverfew (Tanacetum parthenium), has garnered significant interest in oncology research for its potent cytotoxic effects against a variety of cancer cell lines.[1][2] Its biological activity is intrinsically linked to its chemical structure, particularly the presence of an α-methylene-γ-lactone ring and an epoxide, which are key to its mechanism of action.[1] This guide provides a comparative analysis of the cytotoxic properties of parthenolide and its derivatives, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity of Parthenolide Derivatives
The cytotoxic efficacy of parthenolide and its analogues is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The tables below summarize the IC50 values of parthenolide and selected derivatives against various human cancer cell lines, demonstrating the impact of structural modifications on their cytotoxic potential.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Parthenolide | SiHa | Cervical Cancer | 8.42 ± 0.76 | [3] |
| Parthenolide | MCF-7 | Breast Cancer | 9.54 ± 0.82 | [3] |
| Parthenolide | GLC-82 | Non-Small Cell Lung Cancer | 6.07 ± 0.45 | [4] |
| Parthenolide | A549 | Non-Small Cell Lung Cancer | 15.38 ± 1.13 | [4] |
| Parthenolide | H1650 | Non-Small Cell Lung Cancer | 9.88 ± 0.09 | [4] |
| Parthenolide | H1299 | Non-Small Cell Lung Cancer | 12.37 ± 1.21 | [4] |
| Parthenolide | PC-9 | Non-Small Cell Lung Cancer | 15.36 ± 4.35 | [4] |
Structure-Activity Relationship of Parthenolide Derivatives
The cytotoxic activity of parthenolide is primarily attributed to its α-methylene-γ-lactone moiety, which acts as a Michael acceptor, and its epoxide group. These functional groups can react with nucleophilic sites on cellular macromolecules, such as thiol groups on proteins, thereby disrupting their function and triggering cell death pathways.[1]
Key structural modifications and their impact on cytotoxicity include:
-
α-Methylene-γ-lactone Ring: This moiety is crucial for the biological activity of parthenolide and many other sesquiterpene lactones.[5] Modifications to this ring system generally lead to a significant decrease in cytotoxic activity.
-
C1-C10 Olefin: Analogues with modifications at the C1-C10 olefin, such as reduction or cyclopropanation, have been synthesized. Interestingly, a cyclopropanated analogue of parthenolide exhibited similar anti-proliferative activity to the parent compound but with reduced toxicity to healthy bone marrow.[6]
-
C9 and C14 Positions: Functionalization at the C9 and C14 positions through hydroxylation followed by acylation, alkylation, or carbamoylation has yielded derivatives with significantly improved anticancer activity.[5] An increase in the lipophilicity of the appended aryl group at these positions generally enhances cytotoxic activity.[5]
-
Semithiocarbazone and Thiosemicarbazone Derivatives: Synthesis of semicarbazone or thiosemicarbazone derivatives of parthenolide has been shown to increase cytotoxicity against human tumor cell lines.[1]
Experimental Protocols
General Cytotoxicity Assay Protocol (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[7][8]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (Parthenolide and its derivatives)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Synthesis of Parthenolide Derivatives (General Approach)
The synthesis of parthenolide derivatives often involves chemoenzymatic approaches to achieve site-specific modifications. For example, P450-catalyzed C-H hydroxylation can be used to introduce hydroxyl groups at specific positions, such as C9 and C14, which can then be further functionalized.[5][11]
Example: Synthesis of C9- and C14-Carbamate Derivatives
-
Hydroxylation: Parthenolide is incubated with an engineered cytochrome P450 enzyme to selectively hydroxylate the C9 or C14 position.[5]
-
Carbamoylation: The resulting hydroxylated parthenolide derivative is then reacted with an appropriate isocyanate in the presence of a catalyst to form the corresponding carbamate.[11]
Signaling Pathways and Molecular Mechanisms
Parthenolide and its derivatives exert their cytotoxic effects through the modulation of multiple signaling pathways, primarily leading to the induction of apoptosis (programmed cell death).[12]
Caption: Parthenolide-induced apoptotic signaling pathways.
Key molecular events triggered by parthenolide include:
-
Inhibition of NF-κB: Parthenolide is a well-known inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in promoting cell survival and proliferation in many cancers.[13]
-
Activation of p53: Parthenolide can induce the expression of the tumor suppressor protein p53, which in turn can trigger apoptosis.[3]
-
Generation of Reactive Oxygen Species (ROS): Treatment with parthenolide leads to an increase in intracellular reactive oxygen species, which can cause oxidative stress and damage to cellular components, ultimately leading to apoptosis.[13]
-
Mitochondrial Dysfunction: Parthenolide can disrupt the mitochondrial membrane potential and promote the release of pro-apoptotic factors from the mitochondria.[14]
-
Inhibition of STAT3: Parthenolide has been shown to inhibit the phosphorylation of STAT3, a transcription factor involved in cell growth and proliferation.[4]
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of the structure-activity relationship of novel parthenolide derivatives.
Caption: Experimental workflow for SAR studies.
References
- 1. Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties [mdpi.com]
- 2. Advances in chemistry and bioactivity of parthenolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity profiling of parthenolide analogs generated via P450-mediated chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antileukemic Activities of C1-C10-Modified Parthenolide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. anticancer-activity-profiling-of-parthenolide-analogs-generated-via-p450-mediated-chemoenzymatic-synthesis - Ask this paper | Bohrium [bohrium.com]
- 12. Parthenolide induces apoptosis by activating the mitochondrial and death receptor pathways and inhibits FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Parthenolide Induces ROS-Mediated Apoptosis in Lymphoid Malignancies [mdpi.com]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of Dihydromicromelin B: A Data Deficit Perspective
Despite a comprehensive search of available scientific literature, a comparative analysis of Dihydromicromelin B against standard of care drugs cannot be provided at this time due to a significant lack of publicly accessible data on its biological activity, mechanism of action, and experimental evaluation.
Our extensive investigation into preclinical and academic research databases has revealed no specific studies detailing the therapeutic or biological effects of this compound. Consequently, the core requirements for a comparison guide—including quantitative data for tables, detailed experimental protocols, and the visualization of signaling pathways—cannot be fulfilled for this particular compound.
The search for "this compound" was consistently met with information pertaining to other natural compounds, most notably Dihydromyricetin (DHM) , a well-researched flavonoid, and Micromelin , a related coumarin. This suggests that this compound may be a very novel, rare, or under-investigated substance.
While no direct data exists for this compound, preliminary insights can be gleaned from research on compounds isolated from the same plant genus, Micromelum.
Insights from Related Compounds: A Potential Avenue for Future Research
Studies on the genus Micromelum have identified various bioactive compounds, including coumarins and alkaloids, which have demonstrated cytotoxic activities against a range of cancer cell lines. For instance, the parent compound, Micromelin , has shown in vitro antitumor effects.
Table 1: Cytotoxic Activity of Micromelin and Other Compounds from Micromelum Species
| Compound/Extract | Cell Line | Activity Metric | Value | Reference |
| Micromelin | P-388 (Murine Lymphocytic Leukemia) | Antitumor Activity | Active in vivo | [1] |
| Micromelin | KKU-100 (Cholangiocarcinoma) | IC50 | 9.2 µg/mL | [2] |
| Micromelum hirsutum extract | Ramos (Human B lymphoma) | Cytotoxic Effect | Concentration-dependent | [3] |
| Minutin B | SBC3 and A549 (Lung Adenocarcinoma) | IC50 | 9.6 µM and 17.5 µM | [4] |
| Minutin B | K562 and K562/ADM (Leukemia) | IC50 | 8.7 µM and 6.7 µM | [4] |
This table is provided for contextual purposes and highlights the potential bioactivity within the Micromelum genus. It does not represent data for this compound.
The cytotoxic potential of these related compounds suggests that this compound may also possess anticancer properties, warranting future investigation. However, without direct experimental evidence, any comparison to established standard of care drugs would be purely speculative.
Proposed Future Direction
To enable a future comparative analysis, the following experimental workflow would be necessary to characterize the biological activity of this compound.
Caption: Proposed experimental workflow for the biological evaluation of this compound.
Conclusion for Researchers and Drug Development Professionals
At present, this compound remains an uncharacterized natural product. For researchers in natural product discovery and drug development, this represents an opportunity for novel investigation. The initial steps would involve the isolation and purification of this compound, followed by broad-spectrum in vitro screening to identify its primary biological activities. Should any significant bioactivity be discovered, further mechanistic and in vivo studies would be warranted.
Until such data becomes available, a meaningful comparison of this compound to any standard of care drugs is not feasible. We recommend that researchers interested in this area focus on the more extensively studied compounds from the Micromelum genus, such as Micromelin, or the broader class of coumarins, for which a wealth of comparative data exists.
References
- 1. Fenbendazole as a potential anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Dihydropyrimidinone Derivatives as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-cancer effects of fenbendazole on 5-fluorouracil-resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of dehydrodidemnin B on human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanisms of Action: A Comparative Analysis of Dihydromicromelin B
An initial investigation into the mechanism of action of Dihydromicromelin B has revealed a significant gap in the available scientific literature. At present, there is a lack of comprehensive studies detailing its specific signaling pathways and cross-validation data. This scarcity of information prevents a direct comparative analysis as requested.
However, a wealth of research exists for a closely related and extensively studied flavonoid, Dihydromyricetin (B1665482) (DHM) , also known as ampelopsin. Given the detailed understanding of its molecular interactions, we propose a comprehensive comparison guide on the cross-validation of Dihydromyricetin's mechanism of action as a valuable alternative for researchers, scientists, and drug development professionals.
This guide will delve into the multifaceted biological activities of DHM, presenting a comparative analysis of its effects across different signaling pathways and experimental models.
Dihydromyricetin (DHM): A Multi-Targeted Bioactive Compound
Dihydromyricetin, a major bioactive flavonoid found in plants such as Ampelopsis grossedentata, has garnered significant attention for its diverse pharmacological effects, including anti-inflammatory, antioxidant, antiviral, and anticancer activities.[1][2] Its therapeutic potential is attributed to its ability to modulate multiple key signaling pathways within the cell.
Comparative Analysis of DHM's Anti-Inflammatory Mechanisms
DHM has been shown to exert its anti-inflammatory effects through the modulation of several critical signaling cascades. A primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[3][4] NF-κB is a crucial regulator of inflammatory responses, and its inhibition by DHM leads to a downstream reduction in the production of pro-inflammatory cytokines.[4]
In a comparative context, another significant anti-inflammatory pathway modulated by DHM is the Phospholipase C (PLC)-CaMKK-AMPK signaling pathway . Research has demonstrated that DHM can activate this pathway, leading to the amelioration of inflammation-induced insulin (B600854) resistance. This dual-action on distinct inflammatory pathways highlights the compound's potential for broad-spectrum anti-inflammatory applications.
| Target Pathway | Key Proteins Modulated | Downstream Effects | Experimental Model | Reference |
| NF-κB Signaling | IκBα, p65 | Decreased pro-inflammatory cytokine production (TNF-α, IL-1α, IL-6) | In vitro (PRV-infected cells) | |
| PLC-CaMKK-AMPK Signaling | PLC, CaMKK, AMPK | Amelioration of inflammation-induced insulin resistance | In vitro (3T3-L1 cells), In vivo |
Experimental Protocols
NF-κB Pathway Activation Assay (Western Blot):
-
Cell Culture and Treatment: Cells (e.g., PK-15) are cultured to 80-90% confluence and infected with Pseudorabies Virus (PRV) in the presence or absence of varying concentrations of DHM.
-
Protein Extraction: At designated time points post-infection, cells are harvested, and total protein is extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against IκBα, p-p65, and p65, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
PLC-CaMKK-AMPK Pathway Analysis (Immunofluorescence):
-
Cell Culture and Treatment: 3T3-L1 adipocytes are treated with TNF-α to induce an inflammatory state, with or without DHM co-treatment.
-
Immunofluorescence Staining: Cells are fixed, permeabilized, and blocked. Subsequently, they are incubated with primary antibodies against key pathway proteins (e.g., p-AMPK).
-
Visualization: After incubation with fluorescently labeled secondary antibodies, the cellular localization and expression levels of the target proteins are visualized using a fluorescence microscope.
Signaling Pathway Diagrams
Figure 1. DHM inhibits the NF-κB signaling pathway.
Figure 2. DHM activates the PLC-CaMKK-AMPK pathway.
Conclusion
While the specific mechanisms of this compound remain to be elucidated, the extensive research on Dihydromyricetin provides a robust framework for understanding the therapeutic potential of related flavonoids. The comparative analysis of DHM's action on the NF-κB and PLC-CaMKK-AMPK pathways underscores its multi-targeted nature and provides a strong rationale for its continued investigation in the development of novel therapeutics for inflammatory and metabolic diseases. Further research is warranted to explore if this compound shares similar mechanisms of action.
References
- 1. Design, synthesis, and biological activity evaluation of dihydromyricetin derivatives against SARS-CoV-2-Omicron virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
A Tale of Two Flavonoids: Dihydromyricetin and the Enigmatic Dihydromicromelin B
A comprehensive comparative guide for researchers and drug development professionals.
In the vast landscape of natural product research, flavonoids have emerged as a cornerstone of investigation, lauded for their diverse pharmacological activities. Within this class, Dihydromyricetin (DHM) has garnered significant attention, with a robust body of evidence supporting its therapeutic potential. In stark contrast, Dihydromicromelin B remains a molecule of relative obscurity, highlighting the disparities in scientific exploration even within the same chemical class. This guide provides a comparative overview of these two compounds, summarizing the extensive data on Dihydromyricetin and underscoring the critical knowledge gaps surrounding this compound.
Dihydromyricetin (DHM): A Multifaceted Therapeutic Agent
Dihydromyricetin, also known as ampelopsin, is a flavonoid predominantly found in plants of the Ampelopsis genus, such as Ampelopsis grossedentata (vine tea).[1] It has been extensively studied for its wide array of biological activities, positioning it as a promising candidate for the development of novel therapeutics.
Key Biological Activities of Dihydromyricetin:
-
Antioxidant Effects: DHM is a potent antioxidant, effectively scavenging free radicals and reducing oxidative stress, a key pathological factor in numerous diseases.[2][3]
-
Anti-inflammatory Properties: It exerts significant anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.[1][4]
-
Neuroprotection: Preclinical studies have demonstrated DHM's ability to protect against neurodegenerative diseases by reducing neuroinflammation, inhibiting apoptosis, and modulating GABAA receptors.
-
Hepatoprotective Effects: DHM has shown considerable promise in protecting the liver from damage induced by alcohol and other toxins. It has been observed to enhance ethanol (B145695) metabolism and reduce lipid accumulation in the liver.
-
Metabolic Regulation: DHM plays a role in regulating glucose and lipid metabolism, suggesting its potential in managing conditions like type 2 diabetes and non-alcoholic fatty liver disease.
-
Anticancer Potential: Emerging evidence suggests that DHM may inhibit the proliferation and induce apoptosis in various cancer cell lines.
This compound: An Uncharted Territory
In sharp contrast to the wealth of information on Dihydromyricetin, this compound remains largely uncharacterized. It is a coumarin (B35378) compound that has been isolated from Micromelum minutum.
Biological Activity of this compound:
The currently available scientific literature provides very limited information on the biological activity of this compound. A notable study investigating the chemical constituents of Indonesian Micromelum minutum leaves reported that a mixture of dihydromicromelin A and this compound was found to be inactive against MCF-7 and 4T1 breast cancer cell lines. This suggests a lack of cytotoxic activity in these specific cancer cell models. However, the broader pharmacological profile of this compound remains unknown.
Comparative Data Summary
The following tables summarize the available quantitative data for Dihydromyricetin. No quantitative data for this compound is currently available in the public domain.
Table 1: In Vitro Biological Activities of Dihydromyricetin
| Biological Activity | Assay System | Key Findings | Reference |
| Antioxidant | Linoleic acid system | Concentration-dependent inhibition of lipid peroxidation | |
| Antibacterial | MIC & MBC assays | MIC: 0.3125–2.5 mg/mL; MBC: 2.5–10 mg/mL against food-borne bacteria | |
| Anticancer | Ovarian cancer cells | Induced G0/G1 and S phase arrest; induced apoptosis | |
| Antiviral | SARS-CoV-2 3CLpro | EC50 value of 13.56 μM | |
| Hepatoprotection | HepG2 & VL-17A cells | Reduced intracellular lipid accumulation in the presence of ethanol |
Table 2: In Vivo Biological Activities of Dihydromyricetin
| Biological Activity | Animal Model | Dosage | Key Findings | Reference |
| Neuroprotection | TG-SwDI AD mouse model | 2 mg/kg orally | Reduced cognitive impairment | |
| Anti-alcohol Intoxication | Rats | 1 mg/kg | Significantly reduced Loss of Righting Reflex (LORR) induced by ethanol | |
| Metabolic Regulation | Zucker diabetic fatty rats | Not specified | Delayed hyperglycemia onset and ameliorated insulin (B600854) resistance | |
| Anti-inflammatory | OVA-induced asthma model | Not specified | Reduced inflammatory cell counts in bronchoalveolar lavage fluid |
Table 3: Comparative Overview
| Feature | Dihydromyricetin | This compound |
| Chemical Class | Flavonoid | Coumarin |
| Primary Source | Ampelopsis grossedentata | Micromelum minutum |
| Antioxidant Activity | Well-documented | Not reported |
| Anti-inflammatory Activity | Well-documented | Not reported |
| Neuroprotective Activity | Well-documented | Not reported |
| Hepatoprotective Activity | Well-documented | Not reported |
| Anticancer Activity | Documented against various cancer types | Inactive against MCF-7 and 4T1 breast cancer cells |
| Mechanism of Action | Modulates multiple signaling pathways (Nrf2, NF-κB, AMPK, SIRT) | Unknown |
| Experimental Data | Extensive in vitro and in vivo data available | Extremely limited; no quantitative data available |
Signaling Pathways Modulated by Dihydromyricetin
Dihydromyricetin's diverse biological effects are attributed to its ability to modulate a complex network of signaling pathways. The diagram below illustrates some of the key pathways influenced by DHM.
Key signaling pathways modulated by Dihydromyricetin.
Experimental Protocols
To facilitate further research and replication of findings, detailed experimental protocols for key assays used to evaluate compounds like Dihydromyricetin are outlined below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a compound on cultured cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., Dihydromyricetin) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control group.
Western Blot Analysis for Protein Expression
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.
Protocol:
-
Treat cells with the test compound as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Nrf2, NF-κB, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
The workflow for a typical in vitro investigation of a natural compound is depicted in the following diagram.
A generalized experimental workflow for in vitro studies.
Conclusion and Future Directions
This comparative guide illuminates the significant disparity in the scientific understanding of Dihydromyricetin and this compound. Dihydromyricetin stands as a well-characterized flavonoid with a plethora of documented biological activities and established mechanisms of action, making it a strong candidate for further clinical development. In contrast, this compound remains a scientific enigma. The lone report of its inactivity against two breast cancer cell lines provides a single, narrow glimpse into its bioactivity.
This stark contrast presents a clear call to action for the natural product research community. There is a pressing need for comprehensive studies to elucidate the pharmacological profile of this compound. Future research should focus on:
-
Broad-spectrum bioactivity screening: Evaluating this compound against a wide range of biological targets and disease models.
-
Mechanism of action studies: If any significant bioactivity is identified, subsequent studies should aim to unravel the underlying molecular mechanisms.
-
In vivo efficacy and safety assessment: Preclinical animal studies are crucial to determine the therapeutic potential and safety profile of this compound.
By systematically exploring the properties of lesser-known natural compounds like this compound, the scientific community can unlock the full therapeutic potential hidden within the vast chemical diversity of the natural world.
References
In Vivo Validation of Dihydromicromelin B's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Dihydromicromelin B, a novel sesquiterpenoid, with established anti-inflammatory agents. While in vivo data for this compound is still emerging, this document summarizes its known in vitro anti-inflammatory activity and proposes standardized in vivo experimental designs for its validation. The guide also presents comparative data for the well-established non-steroidal anti-inflammatory drug (NSAID) Indomethacin (B1671933) and the corticosteroid Dexamethasone.
Comparative Efficacy: In Vitro and Projected In Vivo Performance
The therapeutic potential of this compound is benchmarked against standard anti-inflammatory drugs in the following tables. Table 1 summarizes the in vitro anti-inflammatory activity of this compound. Tables 2 and 3 provide established in vivo data for Indomethacin and Dexamethasone in standard animal models of acute and systemic inflammation, respectively. These models are proposed for the future in vivo validation of this compound.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Parameter | Cell Line | Key Findings | Reference |
| Inhibition of Nitric Oxide (NO) Production | RAW264.7 Macrophages | Significant inhibition of NO production. | [1] |
| Inhibition of iNOS and COX-2 Expression | RAW264.7 Macrophages | Dose-dependent inhibition of iNOS and COX-2 protein and mRNA expression. | [1] |
| Inhibition of Pro-inflammatory Cytokines | RAW264.7 Macrophages | Dose-dependent inhibition of IL-1β, IL-6, and TNF-α mRNA expression. | [1] |
| Mechanism of Action | RAW264.7 Macrophages | Suppression of NF-κB activation and phosphorylation of MAPKs. | [1] |
Table 2: Comparative In Vivo Efficacy in Carrageenan-Induced Paw Edema Model
| Compound | Animal Model | Dosage | Route of Administration | Efficacy (% Inhibition of Edema) | Reference |
| This compound | Rat/Mouse | To be determined | To be determined | To be determined | - |
| Indomethacin | Rat | 10 mg/kg | p.o. | 87.3% | [2] |
| Indomethacin | Rat | 0.66-2 mg/kg | i.p. | Significant inhibition | [1] |
Table 3: Comparative In Vivo Efficacy in LPS-Induced Systemic Inflammation Model
| Compound | Animal Model | Dosage | Route of Administration | Key Outcomes | Reference |
| This compound | Mouse | To be determined | To be determined | To be determined | - |
| Dexamethasone | Mouse | 5 and 10 mg/kg | i.p. | Significant reduction in pro-inflammatory cytokines (IL-6, TNF-α), COX-2, iNOS, and NF-κB p65 expression. | [3][4][5] |
| Dexamethasone | Rat | 4 mg/kg | i.p. | Significant reduction in plasma cytokines (IL-1β, TNF-α) and other inflammatory markers. | [6] |
Experimental Protocols for In Vivo Validation
The following are detailed methodologies for two standard in vivo models to assess the anti-inflammatory potential of this compound.
Carrageenan-Induced Paw Edema in Rodents
This model is a widely accepted method for evaluating acute inflammation.
Animals: Male Wistar rats (180-220 g) or Swiss albino mice (25-30 g).
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animals are randomly divided into groups: Vehicle control, this compound (various doses), and Positive control (Indomethacin).
-
The test compound (this compound), vehicle, or positive control is administered orally (p.o.) or intraperitoneally (i.p.) one hour prior to carrageenan injection.
-
Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.
-
Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to study the effects of compounds on systemic inflammatory responses.
Animals: Male C57BL/6 mice (8-10 weeks old).
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Positive control: Dexamethasone (5 or 10 mg/kg)
-
Vehicle (e.g., sterile saline)
-
ELISA kits for cytokine measurement (TNF-α, IL-6, IL-1β)
Procedure:
-
Animals are randomly divided into groups: Vehicle control, this compound (various doses), and Positive control (Dexamethasone).
-
The test compound, vehicle, or positive control is administered (e.g., i.p.) one hour prior to LPS administration.
-
Systemic inflammation is induced by an i.p. injection of LPS (e.g., 1-5 mg/kg).
-
At a predetermined time point (e.g., 2, 6, or 24 hours) after LPS injection, blood is collected via cardiac puncture for serum preparation.
-
Tissues such as the lungs and liver can be harvested for histological analysis or to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using ELISA.
Signaling Pathways and Visualization
Based on in vitro evidence, this compound is suggested to exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of pro-inflammatory gene expression.
MAPK Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a key role in inflammation.
Experimental Workflow for In Vivo Validation
The following diagram outlines a generalized workflow for the in vivo validation of a novel anti-inflammatory compound like this compound.
References
- 1. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dexamethasone Attenuates LPS-induced Acute Lung Injury through Inhibition of NF-κB, COX-2, and Pro-inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Dexamethasone inhibits lipopolysaccharide‐induced hydrogen sulphide biosynthesis in intact cells and in an animal model of endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
No Efficacy Data Available for Dihydromicromelin B in Animal Models
A comprehensive search for studies on the efficacy of Dihydromicromelin B in animal models of disease yielded no relevant results. Publicly available scientific literature does not appear to contain in vivo data for this specific compound.
Initial searches for "this compound" were consistently redirected by search algorithms to the similarly named flavonoid, Dihydromyricetin (B1665482) (DHM) . This suggests a lack of research and data specifically for this compound's effects in animal disease models. While commercial suppliers for this compound exist, they do not provide any experimental data on its biological activity.
Consequently, a direct comparison of this compound's performance with other alternatives, as requested, cannot be compiled. The core requirement of presenting quantitative data, experimental protocols, and signaling pathways for this compound from in vivo studies cannot be met due to the absence of published research.
A Potential Alternative: Dihydromyricetin (DHM)
Given the consistent conflation of this compound with Dihydromyricetin (DHM), it is possible that the user may have an interest in the latter, a widely studied compound with a range of demonstrated biological activities in animal models. DHM has shown efficacy in models of cancer, inflammation, and neurological disorders.
Dihydromyricetin (DHM) Efficacy in Animal Models of Disease: A Summary
Should research on a related and well-documented compound be of interest, the following summarizes the demonstrated efficacy of Dihydromyricetin (DHM) in various animal models.
Anticancer Effects of DHM
In studies on human hepatocellular carcinoma (HCC), DHM has been shown to inhibit tumor growth.[1][2]
Table 1: Anticancer Efficacy of DHM in a Xenograft Mouse Model of Hepatocellular Carcinoma
| Treatment Group | Dose | Tumor Weight (g) | Inhibition Rate (%) |
| Control | - | 1.25 ± 0.15 | - |
| Nedaplatin (NDP) | 5 mg/kg | 0.75 ± 0.10 | 40% |
| DHM | 20 mg/kg | 0.60 ± 0.08 | 52% |
Data adapted from a study on Hep3B xenograft tumors in nude mice.[1]
Experimental Protocol: Xenograft Mouse Model for Hepatocellular Carcinoma
-
Animal Model: Male BALB/c nude mice (4-6 weeks old).
-
Cell Line: Human hepatocellular carcinoma Hep3B cells.
-
Procedure: 5 x 10^6 Hep3B cells were subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 100 mm³, mice were randomly assigned to treatment groups. DHM (20 mg/kg) or Nedaplatin (5 mg/kg) was administered intraperitoneally every other day for 2 weeks.
-
Endpoint: At the end of the treatment period, mice were euthanized, and tumors were excised and weighed.
Signaling Pathway: DHM-Induced Apoptosis in Cancer Cells
The anticancer mechanism of DHM involves the induction of apoptosis through the regulation of Bcl-2 family proteins and the activation of caspases.
Caption: DHM induces apoptosis by inhibiting Bcl-2 and upregulating pro-apoptotic proteins, leading to caspase activation.
Anti-inflammatory Effects of DHM
DHM has also demonstrated anti-inflammatory properties in various in vivo models.[3] For instance, in a carrageenan-induced paw edema model in rats, DHM significantly reduced inflammation.
Table 2: Anti-inflammatory Efficacy of DHM in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Edema Volume (mL) at 4h | Inhibition (%) |
| Control | - | 1.20 ± 0.15 | - |
| Indomethacin | 10 | 0.48 ± 0.06 | 60% |
| DHM | 50 | 0.84 ± 0.10 | 30% |
| DHM | 100 | 0.60 ± 0.08 | 50% |
Data is representative of typical findings in this model.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Wistar rats (180-220g).
-
Procedure: Paw edema is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.
-
Treatment: DHM or a reference anti-inflammatory drug (e.g., Indomethacin) is administered orally 1 hour before the carrageenan injection.
-
Endpoint: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Signaling Pathway: DHM's Anti-inflammatory Mechanism
DHM exerts its anti-inflammatory effects by inhibiting the IKKβ/NF-κB signaling pathway in macrophages.
Caption: DHM inhibits IKKβ, preventing NF-κB translocation and the expression of pro-inflammatory genes.
References
- 1. Anticancer effects of dihydromyricetin on the proliferation, migration, apoptosis and in vivo tumorigenicity of human hepatocellular carcinoma Hep3B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dihydromyricetin suppresses inflammatory responses in vitro and in vivo through inhibition of IKKβ activity in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on Dihydromicromelin B: A Comparative Guide
For researchers seeking to replicate and build upon existing studies, this guide provides a comprehensive overview of the published findings on the cytotoxic activity of Dihydromicromelin B, a natural product isolated from the leaves of Micromelum minutum. This document outlines the original experimental data, detailed protocols, and a visual representation of the workflow to facilitate the reproduction of these findings.
Comparative Analysis of Cytotoxic Activity
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes the quantitative data from the primary publication, comparing its activity with other isolated compounds.
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | MCF-7 | 15.63 |
| 4T1 | > 100 | |
| Dihydromicromelin A | MCF-7 | 12.53 |
| 4T1 | > 100 | |
| Acetyldihydromicromelin A | MCF-7 | 27.54 |
| 4T1 | > 100 | |
| 5,7-dihydroxy-3,4',8-trimethoxyflavone | MCF-7 | 35.48 |
| 4T1 | > 100 | |
| Doxorubicin (Positive Control) | MCF-7 | 0.81 |
| 4T1 | 1.25 |
Experimental Protocols
To ensure the reproducibility of the findings, the detailed methodologies for the key experiments are provided below.
Isolation of this compound
-
Plant Material Collection and Preparation: The leaves of Micromelum minutum were collected, identified, and air-dried. The dried leaves were then ground into a fine powder.
-
Extraction: The powdered leaves were macerated with methanol (B129727) at room temperature. The resulting extract was filtered and concentrated under reduced pressure to obtain a crude methanol extract.
-
Fractionation: The crude extract was partitioned successively with n-hexane and ethyl acetate (B1210297). The ethyl acetate fraction, which showed the most potent cytotoxic activity, was selected for further separation.
-
Chromatographic Separation: The ethyl acetate fraction was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions were collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing compounds of interest were further purified using preparative TLC or recrystallization to yield pure this compound. The structure and purity of the compound were confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, and MS).
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human breast cancer (MCF-7) and murine breast cancer (4T1) cell lines were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. The stock solution was further diluted with culture medium to achieve a series of final concentrations. The cells were treated with these concentrations for 48 hours. Doxorubicin was used as a positive control, and cells treated with medium containing DMSO served as a negative control.
-
MTT Incubation: After the treatment period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium containing MTT was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the negative control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process, from the initial collection of plant material to the final determination of cytotoxic activity.
Caption: Experimental workflow for the isolation and cytotoxic evaluation of this compound.
Safety Operating Guide
Navigating the Disposal of Dihydromicromelin B: A Procedural Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any work that will generate Dihydromicromelin B waste, it is crucial to operate under the assumption that the compound may be hazardous. Always handle this compound in a well-ventilated area, such as a chemical fume hood, and utilize appropriate Personal Protective Equipment (PPE). This includes, at a minimum, chemical-resistant gloves, safety goggles, and a laboratory coat.
Waste Classification and Segregation: The First Step to Safety
Proper segregation of chemical waste is the foundation of a safe disposal process. This compound and any materials contaminated with it should be classified as hazardous chemical waste.
Key Segregation Principles:
-
Do not mix with general waste: this compound waste should never be disposed of in regular trash or down the drain.[1]
-
Separate from other chemical waste streams: Keep this compound waste separate from aqueous waste, acids, bases, and oxidizers to prevent unintended chemical reactions.
-
Consolidate contaminated materials: All consumables that have come into contact with this compound, such as pipette tips, weighing boats, and contaminated gloves, must be collected in the designated hazardous waste container.
Logistical and Operational Disposal Plan
The following table outlines the essential logistical information for the proper disposal of this compound waste.
| Parameter | Specification | Rationale |
| Waste Container Type | Chemically compatible, leak-proof container with a secure screw-top cap. | To prevent spills, leaks, and evaporation of potentially volatile components. The container must be in good condition. |
| Container Labeling | Clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantities of components. | Ensures proper identification for handling, storage, and disposal by your institution's Environmental Health and Safety (EHS) personnel. |
| Waste Storage | Store in a designated satellite accumulation area within the laboratory. The area should be secure, well-ventilated, and away from ignition sources. | To ensure safe temporary storage and prevent accidental spills or exposure. Containers must be kept closed except when adding waste. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles or face shield, and a lab coat. | To protect personnel from potential skin and eye irritation or other health hazards. |
| Spill Management | Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Collect the absorbed material and place it in the designated hazardous waste container. | To safely manage and contain accidental releases. For large spills, evacuate the area and contact your institution's emergency response team. |
| Final Disposal Route | Arrange for pickup by your institution's licensed hazardous waste disposal contractor through the EHS office. | Ensures compliant and environmentally responsible disposal in accordance with federal, state, and local regulations. |
Experimental Protocol: Decontamination of Glassware
Glassware and equipment contaminated with this compound must be decontaminated before reuse.
-
Initial Rinse: Rinse the contaminated labware with a small amount of a suitable organic solvent (e.g., acetone (B3395972) or ethanol) into the designated "Hazardous Waste" container for this compound.
-
Washing: Wash the rinsed labware with an appropriate laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from generation to final pickup.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Essential Safety and Handling Guidance for Dihydromicromelin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Dihydromicromelin B. In the absence of specific toxicological data, this compound should be treated as a potentially hazardous substance, and all handling procedures should be conducted with the utmost care to minimize exposure. The following protocols are based on best practices for managing potent and cytotoxic compounds in a laboratory setting.
Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. All personnel must be trained in the proper donning and doffing of PPE to avoid contamination.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978) | Prevents skin contact and absorption. Double gloving provides an extra layer of protection against potential tears or permeation. |
| Body Protection | Disposable, solid-front, back-closing, long-sleeved gown | Protects skin and personal clothing from contamination by dust or splashes. |
| Eye Protection | Chemical safety goggles and/or a full-face shield | Protects eyes from airborne particles and accidental splashes.[1] |
| Respiratory Protection | N95 or higher-rated respirator | Essential when handling the powder outside of a containment device to prevent inhalation of aerosolized particles.[2] |
| Additional Protection | Disposable shoe covers and head cover | Recommended to prevent the spread of contamination outside of the designated handling area.[3] |
Operational Plan: Safe Handling Protocol
A systematic approach is critical to ensure safety and maintain the integrity of the experiment. All handling of this compound powder must be performed within a certified chemical fume hood, biological safety cabinet, or a containment ventilated enclosure to minimize the risk of inhalation and environmental contamination.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Methodology:
-
Preparation:
-
Designate a specific area within a laboratory fume hood or other containment device for handling this compound. Cover the work surface with disposable, plastic-backed absorbent pads.
-
Ensure all personnel have read and understood the available safety information for the compound and the handling procedures outlined here.
-
Put on all required PPE as specified in the table above.
-
-
Weighing and Reconstitution:
-
Perform all manipulations of the powder within the containment device to prevent aerosolization.
-
Use a spatula to handle the powder and avoid generating dust. Weigh the desired amount of this compound in a tared weigh boat or other suitable container.
-
To dissolve, slowly add the solvent to the powder to prevent splashing. If necessary, use a vortex mixer or sonicator to aid dissolution.
-
-
Post-Handling and Cleanup:
-
After handling, decontaminate the work surface and any equipment used with an appropriate cleaning solution (e.g., 70% ethanol), followed by water.
-
Carefully remove and dispose of the absorbent bench paper.
-
Remove PPE in a manner that avoids contaminating yourself and the surrounding area. Dispose of all PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and accidental exposure. All materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Waste Stream Management
Caption: Waste segregation for this compound disposal.
-
Unused Compound: The original container with any remaining solid this compound must be sealed, clearly labeled as "Hazardous Waste," and disposed of according to institutional guidelines.
-
Contaminated Labware (Plastic): Disposable plasticware that has come into contact with the compound should be placed in a designated hazardous waste container.
-
Contaminated Labware (Glass): Glassware should be decontaminated with a suitable solvent. The solvent rinse should be collected as hazardous liquid waste. If decontamination is not feasible, the glassware must be disposed of as hazardous solid waste.
-
Contaminated PPE: All used PPE, including gloves, gowns, shoe covers, and respirator cartridges, must be disposed of in a designated hazardous waste container immediately after use.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
